AS-605240 (potassium salt)
Description
Properties
Molecular Formula |
C12H6N3O2S · K |
|---|---|
Molecular Weight |
295.4 |
InChI |
InChI=1S/C12H7N3O2S.K/c16-11-10(18-12(17)15-11)6-7-1-2-8-9(5-7)14-4-3-13-8;/h1-6H,(H,15,16,17);/q;+1/p-1/b10-6-; |
InChI Key |
OVISXPIEMMRFGY-OTUCAILMSA-M |
SMILES |
O=C(S/1)[N-]C(C1=CC2=CC3=C(C=C2)N=CC=N3)=O.[K+] |
Synonyms |
5-(6-quinoxalinylmethylene)-2,4-thiazolidinedione, monopotassium salt |
Origin of Product |
United States |
Foundational & Exploratory
selective PI3Kγ inhibitor AS-605240 chemical structure
An In-depth Technical Guide to the Selective PI3Kγ Inhibitor AS-605240
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including growth, proliferation, survival, and motility.[1][2] PI3Ks are a family of lipid kinases that, upon activation by upstream signals from growth factors or cytokines, phosphorylate the 3'-hydroxyl group of phosphoinositides at the plasma membrane.[2] Within this family, the Class IB isoform, PI3Kγ, holds a unique position. Primarily expressed in the hematopoietic system, PI3Kγ is typically activated downstream of G-protein coupled receptors (GPCRs) and plays a central role in translating chemotactic and inflammatory cues into leukocyte migration and activation.[3][4][5] This distinct role in immunity has rendered PI3Kγ a compelling therapeutic target for a range of inflammatory and autoimmune disorders.
AS-605240 has emerged as a potent and selective small molecule inhibitor of PI3Kγ.[6][7] Its ability to specifically target this isoform with high affinity allows for the precise dissection of PI3Kγ-dependent signaling pathways and provides a valuable pharmacological tool for preclinical research. This guide offers a comprehensive technical overview of AS-605240, detailing its chemical structure, mechanism of action, selectivity profile, and robust, field-proven protocols for its characterization in both biochemical and cellular contexts.
Chapter 1: Physicochemical Properties and Structure of AS-605240
AS-605240 is a thiazolidinedione-class compound. Its core structure consists of a quinoxaline moiety linked to a thiazolidine-2,4-dione ring system. This specific arrangement is crucial for its interaction with the ATP-binding pocket of the PI3Kγ catalytic subunit.
Table 1: Physicochemical Properties of AS-605240
| Property | Value | Source(s) |
| IUPAC Name | (5E)-5-(quinoxalin-6-ylmethylidene)-1,3-thiazolidine-2,4-dione | [8] |
| CAS Number | 648450-29-7 | [7][8][9][10] |
| Molecular Formula | C₁₂H₇N₃O₂S | [8][9][11] |
| Molecular Weight | 257.27 g/mol | [7][8][9][10] |
| SMILES | O=C(NC/1=O)SC1=C/C2=CC=C3N=CC=NC3=C2 | [9] |
| Appearance | Light reddish to pink/orange powder/solid | [8][9] |
| Solubility | Soluble in DMSO (e.g., 0.4-1.5 mg/mL); Insoluble in water and ethanol | [7][8][12] |
Chapter 2: Mechanism of Action and Cellular Target
The PI3Kγ Signaling Axis
PI3Kγ is a heterodimeric enzyme composed of a p110γ catalytic subunit and a regulatory subunit (p84 or p101).[12] Its activation is a key event in immune cell signaling.
-
GPCR Activation: Ligands such as chemokines (e.g., RANTES, MCP-1) or complement factors (e.g., C5a) bind to their respective GPCRs on the surface of leukocytes.[4][12]
-
G-Protein Dissociation: This binding event triggers a conformational change in the GPCR, leading to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits.
-
PI3Kγ Recruitment & Activation: The liberated Gβγ subunits directly bind to the regulatory subunit of PI3Kγ, recruiting the enzyme to the inner leaflet of the plasma membrane and activating the p110γ catalytic subunit.[5]
-
PIP₃ Generation: Activated PI3Kγ then phosphorylates its primary substrate, phosphatidylinositol (4,5)-bisphosphate (PIP₂), to generate the critical second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).[3][12]
-
Downstream Effector Recruitment: PIP₃ acts as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt (also known as Protein Kinase B, PKB).[3][9]
-
Akt Phosphorylation & Activation: The recruitment of Akt to the membrane facilitates its phosphorylation and full activation by other kinases like PDK1. Activated Akt then phosphorylates a wide array of downstream substrates, driving cellular responses such as chemotaxis, proliferation, and survival.[2]
Chapter 4: Cellular and Functional Assay Methodologies
Demonstrating that an inhibitor engages its target in a cellular context is a critical validation step. The following protocols assess the functional consequences of PI3Kγ inhibition in relevant cell-based systems.
Protocol 4.1: Assessing Cellular PI3Kγ Inhibition via Akt/PKB Phosphorylation Assay
This assay provides direct evidence of target engagement by measuring the phosphorylation of Akt, a primary downstream effector of PI3Kγ. The RAW 264.7 murine macrophage cell line is an excellent model as it robustly expresses PI3Kγ and responds to GPCR agonists. [9] Methodology
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in standard DMEM with 10% FBS.
-
Plate cells in a 12-well or 24-well plate at a density that will result in ~80-90% confluency on the day of the experiment.
-
-
Serum Starvation and Inhibition:
-
The day of the experiment, aspirate the growth medium and wash the cells once with PBS.
-
Add serum-free DMEM to the cells and incubate for 3-4 hours. This crucial step reduces basal PI3K activity, ensuring a clean and robust signal upon stimulation.
-
Aspirate the serum-free medium. Add fresh serum-free medium containing the desired concentrations of AS-605240 (or DMSO as a vehicle control).
-
Pre-incubate with the inhibitor for 30-60 minutes.
-
-
Cell Stimulation:
-
Stimulate the cells by adding a GPCR agonist known to activate PI3Kγ in macrophages, such as C5a (final concentration ~50 nM) or MCP-1 (final concentration ~100 ng/mL). [9] * Incubate for a short period (typically 5-10 minutes), as Akt phosphorylation is a rapid event.
-
-
Lysis and Protein Quantification:
-
Immediately stop the stimulation by aspirating the medium and adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are essential to preserve the phosphorylation state of the proteins.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading for downstream analysis.
-
-
Western Blot Analysis:
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for phosphorylated Akt at Serine 473 (p-Akt Ser473).
-
After washing, probe with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like β-actin.
-
Protocol 4.2: Evaluating Anti-inflammatory Potential via Osteoclastogenesis Assay
PI3Kγ/Akt signaling is implicated in the differentiation of bone-resorbing osteoclasts, a process central to inflammatory bone loss in conditions like rheumatoid arthritis. This assay evaluates the ability of AS-605240 to inhibit this process. [13][14][15] Methodology
-
Isolation of Bone Marrow Macrophages (BMMs):
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in α-MEM containing 10% FBS and M-CSF (Macrophage colony-stimulating factor, ~30 ng/mL) for 3-4 days. M-CSF is essential for the survival and proliferation of osteoclast precursors.
-
The adherent cells are the BMM population.
-
-
Osteoclast Differentiation:
-
Lift the BMMs and re-plate them in a 48-well or 96-well plate.
-
Culture the cells in differentiation medium: α-MEM, 10% FBS, M-CSF (30 ng/mL), and RANKL (Receptor activator of nuclear factor kappa-B ligand, ~50 ng/mL). RANKL is the primary cytokine that drives osteoclast differentiation.
-
Add AS-605240 at various concentrations (e.g., 0, 1.25, 2.5, 5.0 µM) to the differentiation medium. [13][15] * Culture for 5-6 days, replacing the medium every 2 days.
-
-
Quantification by TRAP Staining:
-
After 5-6 days, fix the cells (e.g., with 4% paraformaldehyde).
-
Stain for tartrate-resistant acid phosphatase (TRAP), a hallmark enzyme of mature osteoclasts, using a commercial kit.
-
Mature osteoclasts are identified as large, TRAP-positive (appearing red/purple), multinucleated (≥3 nuclei) cells.
-
Quantify the number and area of these cells per well using light microscopy and image analysis software (e.g., ImageJ). A dose-dependent decrease in osteoclast number and size indicates inhibitory activity.
-
-
Gene Expression Analysis (Optional):
-
On day 5 of differentiation, lyse a parallel set of cells for RNA extraction.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the expression of key osteoclastogenic marker genes, such as Nfatc1 (nuclear factor of activated T-cells, cytoplasmic 1) and c-Fos. [13]Inhibition of the PI3K/Akt pathway by AS-605240 is expected to suppress the expression of these master regulators of osteoclastogenesis.
-
Chapter 5: In Vivo Experimental Considerations
Translating in vitro findings to a whole-organism context requires careful planning. AS-605240 is orally active and has been successfully used in numerous preclinical animal models. [6]
-
Formulation: For oral (p.o.) or intraperitoneal (i.p.) administration, AS-605240 can be formulated as a suspension. A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. [9]It is recommended to prepare this fresh daily and use sonication to aid dissolution.
-
Dosing: Effective doses in mouse models of inflammation and autoimmunity typically range from 20 to 50 mg/kg, administered once or twice daily. [9][14][15]The optimal dose and schedule must be determined empirically for each specific model and disease context.
-
Pharmacodynamic Readouts: To confirm target engagement in vivo, researchers can collect tissues or blood at specified time points after dosing to measure the inhibition of Akt phosphorylation in relevant cell populations (e.g., circulating leukocytes) following an ex vivo stimulation.
Conclusion
AS-605240 is a well-characterized, potent, and selective inhibitor of PI3Kγ. Its favorable selectivity profile over other Class I PI3K isoforms makes it an invaluable tool for investigating the specific roles of PI3Kγ in health and disease. The detailed protocols within this guide provide a validated framework for researchers to confirm the inhibitor's activity and explore its effects in a variety of biochemical and cellular systems, thereby ensuring the generation of robust and reproducible scientific data. Its proven efficacy in numerous preclinical models underscores its potential as a lead compound for the development of novel therapeutics for inflammatory and autoimmune diseases.
References
-
International Journal of Pharmaceutical Sciences and Research. PI3KΓ: A KEY PLAYER IN CANCER SIGNALLING PATHWAYS AND THERAPEUTIC TARGET FOR CANCER TREATMENT. [Link]
-
Kandimalla, R., et al. (2016). Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer's disease like sporadic dementia in experimental rats. Frontiers in Pharmacology, 7, 24. [Link]
-
Adooq Bioscience. AS-605240 | PI3K Inhibitor. [Link]
-
Pezzolla, D., et al. (2021). Roles of phosphatidyl inositol 3 kinase gamma (PI3Kγ) in respiratory diseases. Cell Stress, 5(4), 41-52. [Link]
-
Czauderna, F., et al. (2018). Function, Regulation and Biological Roles of PI3Kγ Variants. International Journal of Molecular Sciences, 19(11), 3486. [Link]
-
Azzi, J., et al. (2012). The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes. Diabetes, 61(6), 1509-1518. [Link]
-
Sun, J., et al. (2023). AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. Drug Design, Development and Therapy, 17, 1275-1288. [Link]
-
Sun, J., et al. (2023). AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. Drug Design, Development and Therapy, 17, 1275-1288. PubMed. [Link]
-
Sun, J., et al. (2023). AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. Drug Design, Development and Therapy, 17, 1275-1288. Taylor & Francis Online. [Link]
-
Cellagen Technology. AS-605240 | PI3K inhibitor. [Link]
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Wikipedia. Phosphoinositide 3-kinase. [Link]
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GSRS. AS-605240. [Link]
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- 5. Function, Regulation and Biological Roles of PI3Kγ Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to AS-605240: Isoform Selectivity and IC50 Determination for PI3K Alpha, Beta, and Delta
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the phosphoinositide 3-kinase (PI3K) inhibitor, AS-605240. As a Senior Application Scientist, the following content is structured to deliver not just data, but a foundational understanding of the experimental context and rationale critical for its effective application in research. We will delve into its isoform-specific inhibitory profile, the methodologies for quantifying its potency, and its place within the broader PI3K signaling network.
Introduction: The PI3K Family and the Rationale for Isoform-Selective Inhibition
The phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases crucial for regulating a vast array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The family is divided into three classes, with Class I being the most extensively studied in the context of cancer and inflammatory diseases. Class I PI3Ks are heterodimers, consisting of a catalytic subunit (p110) and a regulatory subunit (p85 or p55). There are four Class I catalytic isoforms: p110α, p110β, p110δ, and p110γ.
While p110α and p110β are ubiquitously expressed, p110δ and p110γ are found predominantly in hematopoietic cells, playing key roles in immune cell function.[3] This differential expression provides a therapeutic window for the development of isoform-selective inhibitors that can target specific disease pathologies with potentially fewer side effects than pan-PI3K inhibitors. AS-605240 emerged as a potent, ATP-competitive inhibitor with marked selectivity for the p110γ isoform, making it an invaluable tool for dissecting the specific roles of PI3Kγ in inflammation and other disease models.[4][5]
Biochemical Potency and Selectivity Profile of AS-605240
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For AS-605240, these values have been determined in cell-free biochemical assays, which measure the direct inhibitory effect of the compound on the kinase activity of purified recombinant PI3K isoforms.
Table 1: AS-605240 IC50 Values for Class I PI3K Isoforms
| PI3K Isoform | IC50 Value (nM) |
| PI3Kγ (gamma) | 8 [5][6][7][8] |
| PI3Kα (alpha) | 60[5][6][7] |
| PI3Kβ (beta) | 270[5][6][7] |
| PI3Kδ (delta) | 300[5][6][7] |
Analysis of Selectivity: The data clearly demonstrates that AS-605240 is a potent inhibitor of PI3Kγ. Its selectivity profile shows a 7.5-fold preference for PI3Kγ over PI3Kα and over 30-fold selectivity against PI3Kβ and PI3Kδ.[4][6][8][9] This pronounced selectivity is fundamental to its utility as a research tool, allowing for the targeted inhibition of the PI3Kγ-mediated signaling axis.
The PI3K Signaling Pathway
To appreciate the impact of an inhibitor like AS-605240, one must understand the pathway it targets. The PI3K/Akt/mTOR pathway is a central signaling node. Activation typically begins at the cell surface with growth factors or cytokines binding to receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[10][11] This recruits and activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B, PKB) and PDK1, to the plasma membrane, leading to Akt activation through phosphorylation.[2][10] Activated Akt proceeds to phosphorylate a multitude of downstream substrates, orchestrating diverse cellular responses.
Caption: The canonical PI3K/Akt signaling pathway and the point of inhibition by AS-605240.
Core Methodology: In Vitro PI3K Lipid Kinase Assay for IC50 Determination
The determination of IC50 values requires a robust and reproducible biochemical assay. The following protocol is a synthesized representation of standard lipid kinase assays used for profiling PI3K inhibitors, based on established methodologies.[6][12] The principle involves quantifying the enzymatic conversion of PIP2 to PIP3 by a specific PI3K isoform in the presence of varying concentrations of the inhibitor.
Experimental Rationale: The assay must replicate the key components of the physiological reaction: the enzyme, the lipid substrate presented in a micelle or vesicle form (approximating the cell membrane), and the phosphate donor (ATP). The ATP concentration is often set near its Michaelis-Menten constant (Km) for the specific kinase to ensure that ATP-competitive inhibitors can be accurately assessed.
Step-by-Step Protocol: PI3K Isoform-Specific Kinase Assay
1. Reagent and Buffer Preparation:
-
Kinase Buffer: Prepare a base buffer (e.g., 50 mM HEPES pH 7.5, 1 mM EGTA, 1 mM DTT, 0.1% CHAPS). Specific components are added for each isoform reaction.
-
Lipid Vesicles: Prepare vesicles containing the substrate, phosphatidylinositol (PtdIns or PIP2), and a carrier lipid, phosphatidylserine (PtdSer), by sonication or extrusion. The concentrations vary by isoform. For example, for PI3Kγ, vesicles might contain 18 µM PtdIns and 250 µM PtdSer.[12]
-
ATP Solution: Prepare a working solution of ATP containing a radioactive tracer, such as γ-[³³P]ATP. The final ATP concentration is isoform-specific (e.g., 15 µM for PI3Kγ, ~70-90 µM for α, β, δ).[6]
-
Enzymes: Use purified, recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ). Dilute to a working concentration (e.g., 60-100 ng per reaction) in kinase buffer.[6][12]
-
Inhibitor (AS-605240): Prepare a 10-point serial dilution series in DMSO, typically starting from 100 µM.
2. Assay Execution (96- or 384-well plate format): a. Inhibitor Pre-incubation: Add 1 µL of the serially diluted AS-605240 or DMSO (vehicle control) to the assay wells. b. Enzyme Addition: Add 24 µL of the diluted PI3K enzyme solution containing the specific co-factors for that isoform (e.g., MgCl₂ and Na₃VO₄) to each well. c. Incubation: Gently mix and incubate at room temperature for 15-20 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts. d. Reaction Initiation: Add 25 µL of the ATP/Lipid Vesicle mixture to each well to start the kinase reaction. The final reaction volume is 50 µL. e. Reaction Incubation: Incubate the plate at room temperature for a defined period, typically 1-2 hours, ensuring the reaction remains in the linear range.[6]
3. Reaction Termination and Detection (Example: Scintillation Proximity Assay - SPA): a. Termination: Stop the reaction by adding a solution containing EDTA, which chelates the Mg²⁺ ions essential for kinase activity. b. Capture: Add neomycin-coated SPA beads.[6][12] Neomycin binds with high affinity to phosphoinositides, particularly the product, PIP3. c. Signal Generation: When the radiolabeled PIP3 binds to the SPA bead, the emitted beta particle from the ³³P excites the scintillant within the bead, producing light. Unincorporated γ-[³³P]ATP in solution is too far away to cause excitation. d. Reading: Read the plate on a microplate scintillation counter. The light output is directly proportional to the amount of PIP3 produced.
4. Data Analysis: a. Subtract the background signal (wells with no enzyme). b. Normalize the data, setting the vehicle (DMSO) control as 100% activity and a high-concentration inhibitor control as 0% activity. c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.
A Validated Workflow for PI3K Inhibitor Characterization
The journey from identifying a potential inhibitor to validating its biological effect follows a structured workflow. It begins with broad, high-throughput biochemical screens and progressively funnels candidates into more complex, physiologically relevant assay systems.
Caption: Standard experimental workflow for the characterization of a PI3K inhibitor.
Cellular Validation: Confirming Target Engagement
While biochemical assays are essential for determining direct potency and selectivity, they do not capture the complexities of the cellular environment, such as membrane permeability, off-target effects, or pathway feedback loops. Therefore, validating an inhibitor's activity in a cellular context is a non-negotiable step.[13]
A primary method for this is to measure the phosphorylation status of Akt at Serine 473 (p-Akt S473), a direct downstream marker of PI3K activity.[14] In studies with AS-605240, treatment of relevant cell types, such as RAW264.7 mouse macrophages or bone marrow-derived monocytes, results in a dose-dependent decrease in growth factor or chemokine-stimulated Akt phosphorylation.[6][9] For example, AS-605240 was shown to inhibit C5a-mediated PKB (Akt) phosphorylation in RAW264 macrophages with an IC50 of 0.09 µM, confirming its ability to engage and inhibit the PI3K pathway within an intact cell.[9]
Conclusion
AS-605240 is a well-characterized and highly valuable chemical probe for investigating the biological functions of the PI3Kγ isoform. Its high potency and more than 30-fold selectivity over PI3Kβ and PI3Kδ allow for precise interrogation of the PI3Kγ signaling axis in hematopoietic cells and its role in inflammatory and autoimmune diseases.[15][16] The methodologies outlined in this guide provide a framework for the accurate determination of its inhibitory activity, from purified enzymes to complex cellular systems, ensuring robust and reproducible results for researchers in the field.
References
-
Schematic drawing of the PI3K/Akt signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]
-
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. (n.d.). ResearchGate. Retrieved from [Link]
-
Cell-based assays for dissecting the PI3K/AKT pathway. (2008). Cancer Research. Retrieved from [Link]
-
Schematic representation of the PI3K signaling pathway. (n.d.). ResearchGate. Retrieved from [Link]
-
AS-605240 | PI3K Inhibitor | Buy from Supplier AdooQ®. (n.d.). AdooQ Bioscience. Retrieved from [Link]
-
PI3K/AKT/mTOR Signaling Pathway. (2021). Encyclopedia.pub. Retrieved from [Link]
-
Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer's disease like sporadic dementia in experimental rats. (2018). PMC. Retrieved from [Link]
-
AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. (2023). PMC - NIH. Retrieved from [Link]
-
Development and application of PI3K assays for novel drug discovery. (2015). PubMed. Retrieved from [Link]
-
The PI3K pathway in human disease. (n.d.). PMC - NIH. Retrieved from [Link]
-
AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. (2023). PubMed. Retrieved from [Link]
-
Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (n.d.). Merck. Retrieved from [Link]
-
Kinase Inhibition Assays. (n.d.). Buhlmann Diagnostics Corp. Retrieved from [Link]
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AS-605240: Therapeutic Potential for Rheumatoid Arthritis Research
Content Type: Technical Guide / Whitepaper Audience: Researchers, Drug Development Scientists, and Pharmacologists
Executive Summary
AS-605240 is a potent, orally active, and isoform-selective inhibitor of Phosphoinositide 3-kinase gamma (PI3K
This guide details the molecular profile, mechanistic rationale, and validated experimental protocols for utilizing AS-605240 in RA research.
Part 1: Molecular Profile & Pharmacology
AS-605240 belongs to the thiazolidinedione class.[2] Its utility stems from its selectivity profile, which is essential for distinguishing PI3K
Selectivity Profile (IC50 Data)
The following table summarizes the inhibitory concentration (IC50) of AS-605240 across Class I PI3K isoforms. Note the ~7.5-fold selectivity over the
| Target Isoform | IC50 Value (ATP-competitive) | Physiological Role (Primary) |
| PI3K | 8 nM | Leukocyte chemotaxis, Mast cell degranulation |
| PI3K | 60 nM | Insulin signaling, Glucose metabolism |
| PI3K | 270 nM | Platelet activation, Thrombosis |
| PI3K | 300 nM | B-cell/T-cell development & activation |
Expert Insight: While the 8 nM vs. 60 nM window appears narrow, in vivo efficacy is often achieved at plasma concentrations that fully suppress
while only partially inhibiting. However, high-dose regimens (>50 mg/kg) may risk crossing into metabolic toxicity.
Part 2: Mechanistic Rationale in RA
Rheumatoid Arthritis is driven by the infiltration of neutrophils, macrophages, and lymphocytes into the synovial joint. PI3K
Core Mechanism:
-
Chemokine Ligation: Inflammatory mediators (C5a, IL-8, fMLP) bind GPCRs on leukocytes.
-
PI3K
Activation: The G subunit activates PI3K . -
PIP3 Production: PI3K
phosphorylates PIP2 to PIP3 at the leading edge of the cell. -
Akt/PKB Activation: PIP3 recruits Akt and PDK1, leading to phosphorylation of Akt.
-
Effect: Cytoskeletal rearrangement (migration) and NF-
B activation (cytokine release).
Visualization: PI3K
Signaling Cascade
Figure 1: AS-605240 intercepts the GPCR-mediated inflammatory signal, preventing leukocyte migration and activation.
Part 3: Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating controls.
1. In Vivo Formulation (Oral Suspension)
AS-605240 is lipophilic and requires a suspending agent for oral gavage (p.o.).
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 in sterile water.
-
Preparation:
-
Weigh AS-605240 powder.
-
Add a small volume of Tween 80 to wet the powder.
-
Slowly add 0.5% CMC solution while vortexing to create a uniform suspension.
-
Sonication: Sonicate for 10-15 minutes to break up aggregates.
-
-
Storage: Prepare fresh daily or weekly (store at 4°C).
2. Collagen-Induced Arthritis (CIA) Model
The CIA model in DBA/1 mice is the gold standard for testing AS-605240 efficacy.
Experimental Design:
-
Animals: Male DBA/1 mice (8-10 weeks old).
-
Induction: Intradermal injection of Bovine Type II Collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Treatment Regimen:
-
Prophylactic: Start Day 0 (prevents onset).
-
Therapeutic: Start Day 21 or upon first clinical sign (treats established disease).
-
-
Dosing: 50 mg/kg/day via oral gavage.
Visualization: CIA Workflow
Figure 2: Timeline for the Collagen-Induced Arthritis (CIA) model with therapeutic intervention.
3. In Vitro Chemotaxis Assay (Validation)
Before in vivo use, validate the compound's activity using a Transwell migration assay.
-
Cells: RAW264.7 macrophages or primary bone marrow-derived neutrophils.
-
Chemoattractant: C5a (10 nM) or fMLP (1
M) in the bottom chamber. -
Treatment: Pre-incubate cells with AS-605240 (10 nM - 1
M) for 30 mins. -
Readout: Count migrated cells after 2-4 hours.
-
Expected Result: Dose-dependent inhibition of migration with >80% inhibition at 1
M.
Part 4: Translational Challenges & Critical Analysis
While AS-605240 is highly effective in rodent models, researchers must account for isoform cross-reactivity .
-
The Insulin Problem: PI3K
is the primary effector of insulin signaling in the liver and muscle.-
Risk:[3] High doses of AS-605240 (>50 mg/kg) may partially inhibit PI3K
(IC50 60 nM), leading to transient insulin resistance or hyperglycemia. -
Control: Always monitor blood glucose levels in treated mice to distinguish anti-inflammatory efficacy from metabolic toxicity.
-
-
Bone Protection: Beyond inflammation, AS-605240 directly inhibits osteoclast formation (which relies on PI3K
for motility and sealing zone formation). This offers a dual benefit: reduced swelling and reduced bone erosion.
References
-
Camps, M., et al. (2005). Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[2][4][5] Nature Medicine, 11(9), 936–943.[4][5]
-
Barber, D. F., et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus.[5] Nature Medicine, 11(9), 933–935.[5]
-
Rommel, C., Camps, M., & Ji, H. (2007). PI3K delta and PI3K gamma: partners in crime in inflammation in rheumatoid arthritis and beyond?
-
Hayer, S., et al. (2009). PI3Kgamma regulates cartilage damage in chronic inflammatory arthritis. The FASEB Journal, 23(12), 4288–4298.
Sources
PI3Kgamma specific inhibition using AS-605240 potassium
Technical Guide: PI3K Specific Inhibition Using AS-605240 Potassium
Executive Summary
This technical guide details the application of AS-605240 Potassium , a highly selective, ATP-competitive inhibitor of the Phosphoinositide 3-kinase gamma (PI3K
Part 1: Molecular Mechanism & Selectivity Profile
Mechanism of Action
AS-605240 functions as a reversible, ATP-competitive inhibitor. It binds within the ATP-binding pocket of the p110
Key Signaling Consequence:
Inhibition of PI3K
Isoform Selectivity Data
The therapeutic window of AS-605240 is defined by its selectivity profile.[1] It inhibits PI3K
| Target Isoform | IC50 (Cell-Free Assay) | Selectivity Fold (vs. | Physiological Relevance |
| PI3K | 8 nM | 1x (Target) | Leukocyte chemotaxis, Inflammation |
| PI3K | 60 nM | ~7.5x | Insulin signaling (toxicity risk) |
| PI3K | 270 nM | ~33x | Platelet function |
| PI3K | 300 nM | ~37x | B-cell development |
Analyst Note: While the 7.5-fold selectivity against PI3K
appears narrow, in vivo functional assays demonstrate a wider therapeutic index because PI3Kis the dominant driver in GPCR-mediated myeloid cell activation.
Pathway Visualization
The following diagram illustrates the specific node of inhibition within the GPCR signaling cascade.
Figure 1: AS-605240 specifically intercepts GPCR-driven PI3K
Part 2: Physicochemical Properties & Formulation
The Potassium Salt designation is critical for experimental success. The free acid form of AS-605240 is highly hydrophobic, often requiring 100% DMSO for initial dissolution, which can be toxic in cell-based or animal models.
Reconstitution Protocol
-
Molecular Weight: 295.36 g/mol (Potassium Salt) vs 257.27 g/mol (Free Acid).
-
Appearance: Yellow solid.
-
Storage: -20°C (desiccated).
Step-by-Step Solubilization:
-
Stock Solution (In Vitro): Dissolve powder in sterile water or PBS. The potassium salt is soluble in water up to ~10-20 mg/mL.
-
Note: If using the Free Acid, you MUST use DMSO. For the Potassium salt, water is preferred.
-
-
Stock Solution (In Vivo):
-
Vehicle: 0.5% Methylcellulose + 0.1% Tween-80 in water OR Saline.
-
Method: The potassium salt allows for a suspension/solution in aqueous vehicles without high concentrations of DMSO or PEG, reducing vehicle-induced inflammation in peritonitis or arthritis models.
-
Part 3: In Vitro Experimental Framework
To validate PI3K
Protocol: Cell-Based Akt Phosphorylation Assay
Objective: Determine IC50 of AS-605240 against C5a-induced Akt activation in macrophages.
Materials:
-
Cell Line: RAW 264.7 (Murine Macrophage) or Human Monocytes.
-
Ligand: Recombinant Mouse C5a or MCP-1 (10 nM final).
-
Readout: Western Blot (p-Akt Ser473 vs. Total Akt).
Workflow:
-
Seeding: Plate RAW 264.7 cells at
cells/well in 6-well plates. Starve in serum-free DMEM for 4 hours. -
Pre-treatment: Add AS-605240 Potassium (Serial dilution: 1 nM to 10
M) for 30 minutes .-
Control: Vehicle (Media/PBS) only.
-
-
Stimulation: Add C5a (10 nM) for exactly 5 minutes at 37°C.
-
Timing Criticality: PI3K
signaling is rapid and transient. Stimulation >10 mins may result in signal degradation.
-
-
Lysis: Immediately aspirate media and add ice-cold RIPA buffer + Phosphatase Inhibitors.
-
Analysis: Immunoblot for p-Akt (Ser473) .
Experimental Logic Diagram
Figure 2: Critical timing workflow for capturing transient GPCR-mediated PI3K
Part 4: In Vivo Application & Pharmacokinetics[2]
AS-605240 Potassium is orally bioavailable.[2] The salt form improves gastrointestinal absorption compared to the free acid.
Validated Dosing Regimens
| Parameter | Protocol Standard | Notes |
| Route | Oral Gavage (p.o.) or Intraperitoneal (i.p.) | Oral is preferred for chronic studies (Arthritis). |
| Effective Dose | 30 - 50 mg/kg | 10 mg/kg shows partial effect; 50 mg/kg is maximal. |
| Frequency | BID (Twice Daily) | Due to rapid clearance, single daily dosing is often insufficient. |
| Vehicle | 0.5% Methylcellulose / 0.1% Tween 80 | Standard suspension vehicle. |
Key In Vivo Models
-
Collagen-Induced Arthritis (CIA):
-
Peritonitis Model (Acute Inflammation):
-
Protocol: Inject chemokine (RANTES/CCL5) i.p. followed immediately by AS-605240.
-
Readout: Count peritoneal neutrophils at 4 hours.
-
Validation: AS-605240 should reduce recruitment by >50%, mimicking the phenotype of Pik3cg-/- knockout mice.
-
Part 5: Therapeutic Implications[5][7]
The specificity of AS-605240 for the gamma isoform positions it as a prototype for treating diseases driven by innate immune dysregulation without the metabolic side effects (hyperglycemia) associated with PI3K
-
Autoimmune Diabetes (T1D): Reverses diabetes in NOD mice by suppressing autoreactive T-cells while sparing/expanding Regulatory T-cells (Tregs).[3][4][5]
-
Rheumatoid Arthritis: Reduces synovial inflammation and bone erosion.
-
Oncology: Emerging evidence suggests utility in pancreatic ductal adenocarcinoma (PDAC) by reprogramming tumor-associated macrophages (TAMs) from immune-suppressive to immune-active states.
References
-
Camps, M. et al. (2005).[2][6][7][8] Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[3] Nature Medicine, 11(9), 936–943.[2][4] Link
-
Barber, D.F. et al. (2005).[7][8] PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus.[6] Nature Medicine, 11(9), 933–935.[6] Link
-
Azzi, J. et al. (2012).[4][8] The novel therapeutic effect of phosphoinositide 3-kinase-gamma inhibitor AS605240 in autoimmune diabetes. Diabetes, 61(6), 1509–1518.[4] Link
-
MedChemExpress. (n.d.). AS-605240 Potassium Product Datasheet. MedChemExpress. Link
-
Hirsch, E. et al. (2000). Central role for G protein-coupled phosphoinositide 3-kinase gamma in inflammation. Science, 287(5455), 1049-1053. Link
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: AS-605240 Modulation of Osteoclast Differentiation Signaling
Compound Class: Thiazolidinedione derivative | Target: PI3K
Executive Summary
This technical guide details the mechanistic impact and experimental utility of AS-605240 , a selective ATP-competitive inhibitor of the PI3K
The Molecular Target: PI3K Selectivity
AS-605240 is engineered to target the ATP-binding pocket of the PI3K
Selectivity Profile (Cell-Free Assays)
| Isoform | IC | Selectivity Ratio (vs. | Physiological Role |
| PI3K | 8 | 1x | Chemotaxis, Osteoclast Differentiation |
| PI3K | 60 | 7.5x | Insulin signaling, Growth |
| PI3K | 270 | 33x | Thrombosis, Cytoskeletal dynamics |
| PI3K | 300 | 37x | B-cell development, Immune signaling |
Technical Note: While the IC
is 8 nM in cell-free systems, cellular assays typically require concentrations between 100 nM and 5M to achieve complete blockade of phosphorylation events due to ATP competition and cellular permeability.
Mechanism of Action: The RANKL/PI3K Axis
The differentiation of monocyte/macrophage lineage cells (BMMs or RAW264.7) into osteoclasts is driven by RANKL.[1][2][3][4][5][6][7][8] AS-605240 intervenes at a critical junction downstream of the RANK receptor but upstream of the master transcription factor NFATc1.
The Signaling Cascade[9][10]
-
Activation: RANKL binds RANK, recruiting TRAF6.
-
PI3K Recruitment: TRAF6 complexes activate PI3K
. -
Akt Phosphorylation: PI3K
generates PIP3, recruiting Akt (PKB) to the membrane for phosphorylation. -
GSK3
Inactivation: Active p-Akt phosphorylates GSK3 at Ser9, inactivating it. -
NFATc1 Accumulation: Normally, active GSK3
phosphorylates NFATc1, marking it for nuclear export/degradation. By inhibiting GSK3 , Akt stabilizes NFATc1, allowing it to accumulate in the nucleus and drive osteoclast genes (TRAP, Cathepsin K).
The AS-605240 Blockade:
By inhibiting PI3K
Visualization: Pathway Blockade
Figure 1: The RANKL-PI3K
Experimental Protocols
The following protocol uses RAW264.7 cells, a standard murine macrophage line capable of RANKL-induced differentiation.
Reagents Required[4][7][11][12][13][14]
-
AS-605240: Dissolve in DMSO to make a 10 mM stock. Store at -20°C.
-
Differentiation Medium:
-MEM + 10% FBS + 50 ng/mL Recombinant Murine RANKL. -
TRAP Staining Kit: For visualization of acid phosphatase activity.
Protocol: Inhibition of Osteoclastogenesis[3][4]
-
Seeding (Day 0):
-
Seed RAW264.7 cells in a 96-well plate at a density of 3 x 10
cells/well . -
Critical: Low density is required to prevent contact inhibition before differentiation begins.
-
-
Treatment (Day 1):
-
Replace media with Differentiation Medium containing RANKL (50 ng/mL).
-
Add AS-605240 at varying concentrations: 0, 0.5, 1.0, 2.5, 5.0
M . -
Control: Vehicle (DMSO) only, ensuring final DMSO concentration < 0.1%.
-
-
Maintenance (Day 3):
-
Refresh media completely with fresh Differentiation Medium + AS-605240.
-
Observation: Control cells should begin showing signs of fusion (small multinucleated cells).
-
-
Termination (Day 5):
-
Wash cells 3x with PBS.
-
Fix with 4% Paraformaldehyde for 15 min.
-
Perform TRAP staining according to kit manufacturer instructions.
-
-
Quantification:
-
Count TRAP-positive multinucleated cells (nuclei > 3).
-
Measure Resorption Pits (if performed on dentine slices or hydroxyapatite plates).
-
Experimental Workflow
Figure 2: 5-Day Osteoclast Differentiation Protocol with AS-605240 treatment.
Data Interpretation & Expected Phenotypes
When analyzing the effects of AS-605240, researchers should look for specific phenotypic changes that distinguish PI3K
| Readout | Vehicle Control (RANKL Only) | AS-605240 Treatment (High Dose) | Interpretation |
| Morphology | Giant, multinucleated cells (>10 nuclei) | Small, TRAP+ mononuclear cells | Blockade of cell fusion, not necessarily differentiation initiation. |
| Actin Cytoskeleton | Distinct F-actin rings (Phalloidin stain) | Disorganized actin patches | Disruption of cytoskeletal organization required for sealing zones. |
| Western Blot | High p-Akt (Ser473), High NFATc1 | Low p-Akt, Low NFATc1 | Validation of pathway blockade. |
| Resorption | Deep pits on dentine slices | Minimal/No pits | Functional impairment of bone degradation. |
Key Insight: If you observe massive cell death at concentrations < 5
References
-
AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. Source: National Institutes of Health (PMC) / Drug Des Devel Ther. URL:[Link]
-
Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. Source: Nature Medicine (Camps et al., 2005).[15] URL:[Link]
-
Akt induces osteoclast differentiation through regulating the GSK3beta/NFATc1 signaling cascade. Source:[9][10] Journal of Immunology / PubMed. URL:[Link]
Sources
- 1. Osteoclast generation from RAW 264.7 and PBMC cells. The set up in our lab [scielo.isciii.es]
- 2. journals.plos.org [journals.plos.org]
- 3. AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of efficacy on RANKL induced osteoclast from RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis [frontiersin.org]
- 7. scienceopen.com [scienceopen.com]
- 8. Akt1 in Osteoblasts and Osteoclasts Controls Bone Remodeling | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Akt induces osteoclast differentiation through regulating the GSK3β/NFATc1 signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellagentech.com [cellagentech.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
Methodological & Application
Application Note: Oral Administration Protocol for AS-605240 in Mouse Models
Abstract & Scope
This guide provides a standardized protocol for the formulation and oral (p.o.) administration of AS-605240, a selective Phosphoinositide 3-kinase gamma (PI3K
Compound Profile & Mechanism
AS-605240 is an ATP-competitive inhibitor with high selectivity for the PI3K
Therapeutic Relevance:
-
Inflammation: Reduces neutrophil and macrophage chemotaxis (e.g., Rheumatoid Arthritis, Lupus models).
-
Metabolism: Modulates insulin sensitivity in obesity models.
-
Oncology: Suppresses tumor-associated macrophage (TAM) recruitment.
Signaling Pathway Visualization
The following diagram illustrates the specific node of inhibition within the GPCR-mediated signaling cascade.
Figure 1: Mechanism of Action. AS-605240 inhibits PI3K
Formulation Protocol (Critical)
AS-605240 is highly hydrophobic. Simple dissolution in water or PBS will result in precipitation and inconsistent dosing. The recommended formulation is a homogeneous suspension using Methylcellulose (MC) and Tween 80.
Reagents Required[1][2][3][4][5][6][7]
-
AS-605240: High purity (>98%).[1]
-
Vehicle Component A: Methylcellulose (400 cP viscosity).[2]
-
Vehicle Component B: Tween 80 (Polysorbate 80).
-
Solvent: Sterile Water for Injection or PBS.
Vehicle Preparation (0.5% MC / 0.2% Tween 80)[1]
-
Heat Water: Heat 50% of the required volume of sterile water to ~80°C.
-
Disperse MC: Slowly add Methylcellulose powder (0.5% w/v final) to the hot water while stirring magnetically. Agitate until all particles are wetted (solution will appear cloudy/flocculated).
-
Cool & Clarify: Add the remaining 50% of water (ice-cold). Transfer to 4°C and stir overnight. The solution will become clear and viscous as the MC hydrates.
-
Add Surfactant: Add Tween 80 (0.2% v/v final) and mix gently to avoid foaming. Sterile filter (0.22 µm) if long-term storage is required.
Drug Suspension Protocol (Example: 30 mg/kg for 25g mouse)
Target Concentration: 3 mg/mL (allows 0.25 mL dosing volume).
-
Weighing: Weigh the required amount of AS-605240 micro-powder.
-
Wetting (Crucial): Add the calculated volume of Tween 80 directly to the powder first (or a small volume of DMSO, <2% final volume) to wet the hydrophobic crystals. Spatulate to form a paste.
-
Suspension: Gradually add the 0.5% Methylcellulose vehicle in small increments, triturating constantly to prevent clumping.
-
Homogenization: Sonicate the suspension for 10–20 minutes in a water bath sonicator until a uniform, fine milky suspension is achieved.
-
Storage: Prepare fresh every 2–3 days. Store at 4°C. Vortex vigorously immediately before every gavage.
In Vivo Dosing Regimens
Dosing parameters vary by disease model. The following table summarizes field-validated regimens.
| Parameter | Recommendation | Notes |
| Dose Range | 10 – 50 mg/kg | 10 mg/kg (Metabolic); 30-50 mg/kg (Inflammation/Arthritis) |
| Frequency | BID (Every 12h) | Preferred due to short half-life in rodents. QD (Once Daily) is acceptable for higher doses (50 mg/kg). |
| Route | Oral Gavage (p.o.) | Use flexible plastic feeding tubes (ftp-18-30) to minimize esophageal trauma during chronic dosing. |
| Volume | 10 mL/kg | E.g., 0.2 mL for a 20g mouse. |
| Duration | Acute: 3-7 days Chronic: 2-4 weeks | Monitor body weight daily. |
Experimental Workflow
Figure 2: Experimental Timeline. Treatment can be prophylactic (before induction) or therapeutic (after induction).
Monitoring & Endpoints
To validate target engagement and efficacy, assess the following:
-
Pharmacodynamic Marker: Phospho-AKT (Ser473) levels in splenocytes or target tissue (Western Blot). AS-605240 should significantly reduce p-AKT levels.[3]
-
Efficacy Readouts:
-
Safety: Monitor for weight loss >15% (stop criteria). AS-605240 is generally well-tolerated at 30 mg/kg BID.
Troubleshooting
-
Precipitation in Syringe: The compound is a suspension, not a solution. If the syringe sits for >5 minutes, the drug may settle. Solution: Draw up the dose immediately before administration.
-
Needle Clogging: Use a larger gauge gavage needle (e.g., 20G or 22G) if the suspension is thick. Ensure thorough sonication to break up crystal aggregates.
-
Inconsistent Results: Verify the vehicle. Do not use pure DMSO for oral gavage (toxic to GI mucosa). Ensure the "Wetting" step in formulation is not skipped.
References
-
Camps, M. et al. (2005).[3][4] Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[3][4] Nature Medicine, 11(9), 936–943.[3] Link
-
Barber, D. F. et al. (2005).[4] PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus.[4] Nature Medicine, 11(9), 933–935. Link
-
Azzi, J. et al. (2012).[3] The novel therapeutic effect of phosphoinositide 3-kinase-gamma inhibitor AS605240 in autoimmune diabetes. Diabetes, 61(6), 1509–1518.[3] Link
-
Wei, X. et al. (2010). A phosphoinositide 3-kinase-gamma inhibitor, AS605240 prevents bleomycin-induced pulmonary fibrosis in rats.[5] Biochemical and Biophysical Research Communications, 397(2), 311–317. Link
Sources
- 1. tribioscience.com [tribioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 5. A phosphoinositide 3-kinase-gamma inhibitor, AS605240 prevents bleomycin-induced pulmonary fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Optimized Dosage and Protocol for AS-605240 in Pulmonary Fibrosis Models
Executive Summary
This application note provides a validated protocol for the use of AS-605240, a selective Phosphoinositide 3-kinase gamma (PI3K
Mechanistic Rationale
The efficacy of AS-605240 in pulmonary fibrosis stems from its dual inhibition of leukocyte recruitment and fibroblast activation. PI3K
Key Mechanism:
-
Immunomodulation: Blocks chemokine-induced migration of macrophages and T-cells to the lung, reducing the "cytokine storm" (TNF-
, IL-1 ) that drives early fibrosis. -
Fibroblast Deactivation: Directly inhibits the PI3K/Akt/mTOR axis in fibroblasts, preventing their differentiation into collagen-secreting myofibroblasts.
Diagram 1: PI3K Signaling & AS-605240 Intervention
Caption: AS-605240 blocks the ATP-binding cleft of PI3K
Dosing Optimization & Strategy
The therapeutic window for AS-605240 is narrow due to solubility constraints. Below is a comparison of common dosing regimens found in high-impact literature.
Table 1: Dosage Comparison for Murine Fibrosis Models
| Parameter | Recommended Protocol | Alternative (Acute Models) | Notes |
| Dose | 50 mg/kg | 30 mg/kg | 50 mg/kg ensures adequate lung tissue concentration. |
| Route | Oral Gavage (p.o.) | Intraperitoneal (i.p.) | Oral is preferred for chronic dosing (2+ weeks) to minimize peritoneal irritation. |
| Frequency | BID (Twice Daily) or QD | BID | Half-life is short; BID maintains suppression of p-Akt. |
| Vehicle | 0.5% Methylcellulose | 10% DMSO / 90% Saline | DMSO vehicles cause weight loss in chronic studies; MC is superior for gut tolerance. |
| Start Day | Day 7 (Therapeutic) | Day 0 (Prophylactic) | Starting Day 7 mimics clinical intervention (treating established injury). |
Scientific Insight: While 30 mg/kg shows effects in diabetes models, fibrosis models (Bleomycin) involve massive tissue remodeling. Russo et al. (2011) demonstrated that 50 mg/kg is required to significantly reduce Ashcroft scores and hydroxyproline content in established fibrosis.
Detailed Preparation Protocol
AS-605240 is hydrophobic. Simply adding it to water will result in precipitation and failed dosing. You must create a stable suspension.
A. Vehicle Preparation (0.5% Methylcellulose + 0.2% Tween-80)
This vehicle must be prepared 24 hours in advance.
-
Heat: Heat 50 mL of deionized water to 80°C .
-
Disperse: Weigh 0.5 g of Methylcellulose (400 cP viscosity). Slowly add to hot water while magnetically stirring. It will not dissolve yet; it will form a cloudy dispersion.
-
Cool: Remove from heat. Add 50 mL of ice-cold water.
-
Hydrate: Stir at 4°C (in a cold room or fridge) overnight. The solution will turn clear as the polymer hydrates.
-
Surfactant: Add 200 µL of Tween-80 (0.2% final) and mix gently. Sterile filter (0.22 µm) if storing long-term.
B. Drug Suspension (Daily Prep)
Example calculation for 10 mice (25g each) at 50 mg/kg. Total Mass Needed: 10 mice × 0.025 kg × 50 mg/kg = 12.5 mg. Prep Volume: Prepare 20% excess. Total ~15 mg in 3 mL vehicle (Concn: 5 mg/mL).
-
Weigh: Weigh 15 mg of AS-605240 powder into a glass vial.
-
Wet: Add 3 mL of the prepared Methylcellulose vehicle.
-
Sonicate (CRITICAL): Probe sonicate (20% amplitude) for 30-60 seconds on ice, or bath sonicate for 10 minutes.
-
Success Criterion: A uniform, milky white suspension with no visible clumps.
-
-
Administer: Vortex immediately before drawing into the gavage needle.
Experimental Workflow
To distinguish between anti-inflammatory and anti-fibrotic effects, a "Therapeutic" regimen is recommended.
Diagram 2: Therapeutic Workflow (Bleomycin Model)
Caption: Timeline for therapeutic intervention. Dosing begins at Day 7 to target the fibrotic switch rather than the initial acute injury.
Validation Metrics
To confirm the optimal dosage was achieved, the following endpoints must be assessed:
-
Hydroxyproline Assay: The gold standard for collagen quantification. Effective dosage should reduce lung hydroxyproline by >30% vs. Vehicle/Bleo control.
-
Ashcroft Score: Histological grading (Masson’s Trichrome stain). Look for preserved alveolar architecture.
-
p-Akt Western Blot: Harvest lung homogenates 2 hours post-final dose.
-
Success Criterion: Significant reduction in p-Akt (Ser473) compared to vehicle group. This confirms the drug hit the molecular target in vivo.
-
References
-
Russo, R. C., et al. (2011). Phosphoinositide 3-kinase
plays a critical role in bleomycin-induced pulmonary inflammation and fibrosis in mice.[1][2] Journal of Leukocyte Biology, 89(2), 269-282.[1] -
Mercer, P. F., et al. (2016). Exploration of a potent PI3 kinase/mTOR inhibitor as a novel anti-fibrotic agent in IPF.[1] Thorax, 71(8), 701-711.[1]
-
Camps, M., et al. (2005). Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[3] Nature Medicine, 11(9), 936-943.[3]
-
Conte, E., et al. (2011). Inhibition of PI3K Prevents the Proliferation and Differentiation of Human Lung Fibroblasts into Myofibroblasts.[4] PLoS ONE, 6(10), e24663.
Sources
- 1. Roles of phosphatidyl inositol 3 kinase gamma (PI3Kγ) in respiratory diseases [cell-stress.com]
- 2. Phosphoinositide 3-kinase γ plays a critical role in bleomycin-induced pulmonary inflammation and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of PI3K Prevents the Proliferation and Differentiation of Human Lung Fibroblasts into Myofibroblasts: The Role of Class I P110 Isoforms | PLOS One [journals.plos.org]
Application Notes and Protocols for AS-605240 in Diabetes Research
Introduction: Targeting PI3Kγ with AS-605240 in Autoimmune Diabetes
Type 1 Diabetes (T1D) is an autoimmune disease characterized by the destruction of insulin-producing pancreatic β-cells by the body's own immune system.[1] A key family of enzymes implicated in the inflammatory cascades driving this autoimmunity is the phosphoinositide 3-kinase (PI3K) family.[2] PI3Ks are crucial intracellular signal transducers that regulate cell proliferation, survival, and differentiation.[3][4] The class I PI3Kγ isoform is primarily expressed in leukocytes and has been identified as a critical mediator of inflammatory responses.[1][2]
AS-605240 is a potent and selective, orally active inhibitor of the PI3Kγ isoform, with an IC50 value of 8 nM.[5][6][7] Its selectivity is over 30-fold for PI3Kγ compared to PI3Kδ and PI3Kβ, and 7.5-fold compared to PI3Kα.[6][7] Research indicates that the PI3Kγ signaling pathway is highly activated in T1D.[1][2] Inhibition of this pathway by AS-605240 presents a promising therapeutic strategy. It has been shown to suppress the proliferation of autoreactive effector T-cells while promoting the expansion of protective T regulatory cells (Tregs), thereby tipping the immune balance away from autoimmunity and towards tolerance.[1][2]
These application notes provide a comprehensive guide for researchers utilizing AS-605240 for in vivo diabetes studies, with a focus on intraperitoneal (IP) administration in a streptozotocin-induced mouse model of T1D.
Mechanism of Action: The PI3Kγ/Akt Signaling Axis in T-Cells
In the context of autoimmune diabetes, the activation of autoreactive T-cells is a central pathogenic event. Upon T-cell receptor (TCR) engagement, PI3Kγ is recruited and activated, leading to the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[3] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B). This recruitment to the plasma membrane facilitates the phosphorylation and activation of Akt, which in turn triggers downstream signaling cascades that promote T-cell survival, proliferation, and the production of inflammatory cytokines. AS-605240 exerts its therapeutic effect by competitively inhibiting the ATP-binding site of PI3Kγ, thereby blocking the production of PIP3 and shutting down this pro-inflammatory signaling cascade.
Caption: Experimental workflow for STZ-induced diabetes and initiation of treatment.
Materials:
-
Streptozotocin (STZ) (Sigma-Aldrich, S0130 or equivalent)
-
Sterile 0.1 M Sodium Citrate Buffer (pH 4.5)
-
Sterile 0.9% Saline
-
Insulin syringes (28-30G)
-
Blood glucose meter and test strips
Protocol: Multiple Low-Dose STZ Induction
-
Preparation (Crucial): Prepare the citrate buffer fresh on the day of injection. STZ is light-sensitive and degrades rapidly in solution (within 15-20 minutes). [8][9]Therefore, weigh STZ and dissolve it in cold citrate buffer immediately before injections. Keep the solution on ice and protected from light.
-
Fasting: Fast the mice for 4-6 hours prior to STZ injection. [8]This standardizes the metabolic state and can enhance the efficacy of STZ.
-
STZ Injection:
-
Administer STZ via intraperitoneal (IP) injection at a dose of 40-60 mg/kg body weight. [10][11] * Repeat this injection for five consecutive days. [10]4. Post-Injection Care: After the final injection, return mice to their regular housing with free access to food and water. Some protocols recommend providing 10% sucrose water for the first 24-48 hours to prevent potential hypoglycemia from acute β-cell lysis. [8]5. Diabetes Confirmation:
-
Beginning 7-10 days after the final STZ injection, monitor non-fasting blood glucose levels from tail vein blood.
-
Mice are generally considered diabetic when their non-fasting blood glucose levels are consistently ≥ 250-300 mg/dL (13.9-16.7 mmol/L). [10]Confirm hyperglycemia on two separate occasions before enrolling an animal in the treatment phase.
-
| Parameter | Recommendation | Source |
| Animal Model | C57BL/6 or NOD mice, 8-10 weeks old | [2][10] |
| STZ Dose | 40-60 mg/kg, IP | [10][11] |
| Dosing Schedule | Once daily for 5 consecutive days | [10] |
| Vehicle | Cold 0.1 M Sodium Citrate Buffer, pH 4.5 | [9] |
| Confirmation | Blood Glucose > 250 mg/dL | [10] |
Phase 2: Preparation and Administration of AS-605240
Proper solubilization and accurate administration are critical for achieving the desired therapeutic effect and ensuring reproducibility.
Materials:
-
AS-605240 powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile syringes (1 mL) and needles (25-27G)
Protocol: AS-605240 Solution Preparation AS-605240 is soluble in DMSO. [12]For in vivo use, a common practice is to create a concentrated stock in DMSO and then dilute it into an aqueous buffer for injection to minimize DMSO toxicity.
-
Stock Solution: Prepare a 10 mg/mL stock solution of AS-605240 in 100% anhydrous DMSO. Warming may be required to fully dissolve the compound. [12]This stock can be stored at -20°C for up to one month. [12]2. Working Solution: On the day of injection, dilute the DMSO stock into sterile PBS or saline to the final desired concentration.
-
Example for a 30 mg/kg dose in a 25g mouse with a 100 µL injection volume:
-
Total dose needed: 30 mg/kg * 0.025 kg = 0.75 mg
-
Concentration needed: 0.75 mg / 0.1 mL = 7.5 mg/mL
-
-
The final concentration of DMSO in the injection vehicle should be kept low (ideally ≤5%) to avoid inflammatory reactions and toxicity. If higher concentrations are needed, a vehicle-only control group with the same DMSO concentration is essential.
-
| Parameter | Recommendation | Source |
| Primary Solvent | Anhydrous DMSO | [12] |
| Injection Vehicle | PBS or 0.9% Saline | [2] |
| Therapeutic Dose | 30 mg/kg, IP, once daily | [2][5] |
| Treatment Duration | 3 to 8 weeks, depending on study goals | [2] |
Protocol: Intraperitoneal (IP) Injection Technique (Mouse) The IP route allows for rapid absorption of the compound into the systemic circulation. Proper technique is vital to avoid injecting into the intestines, cecum, or bladder, which could cause injury and affect drug absorption.
-
Restraint: Securely restrain the mouse using a scruff technique, ensuring the animal is stable and its abdomen is exposed and facing upwards. Tilt the mouse so its head is slightly lower than its hindquarters; this helps to shift the abdominal organs cranially, away from the injection site. [13][14]2. Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen. [13][15][16]Mentally divide the abdomen into four quadrants; the target is halfway between the midline and the flank, below the umbilical line. This location avoids the cecum (typically on the left side) and the bladder. [13][15]3. Disinfection: Wipe the injection site with a 70% alcohol pad. [13][15]4. Injection:
-
Use a new sterile needle (25-27G) for each animal. [13] * Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall. [13][14] * Gently aspirate by pulling back the plunger slightly. If no fluid or blood enters the syringe hub, you are correctly positioned in the peritoneal cavity. [15]If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Depress the plunger smoothly to administer the full volume.
-
-
Withdrawal & Monitoring: Withdraw the needle swiftly and return the mouse to its cage. Briefly monitor the animal for any immediate adverse reactions.
Phase 3: Monitoring Therapeutic Efficacy
A multi-faceted approach is required to evaluate the efficacy of AS-605240 treatment.
1. Metabolic Monitoring:
-
Blood Glucose: Monitor non-fasting blood glucose 2-3 times per week. A significant reduction or stabilization of blood glucose in the treated group compared to the vehicle control group is a primary indicator of efficacy. [17][18]* Body Weight: Record body weight 2-3 times per week. Prevention of weight loss associated with uncontrolled diabetes is a positive sign. [17]* Glucose and Insulin Tolerance Tests (GTT/ITT): Perform these tests at the end of the study to assess improvements in glucose disposal and insulin sensitivity. [18][19] * GTT: After a 6-hour fast, administer a glucose bolus (2 g/kg) via IP injection or oral gavage. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection. [18][19]Improved glucose clearance will be observed in effectively treated animals.
-
ITT: After a 4-hour fast, administer an insulin bolus (0.75-1.0 U/kg) via IP injection. Measure blood glucose at 0, 15, 30, 45, and 60 minutes. Enhanced glucose lowering indicates improved insulin sensitivity.
-
2. Immunological and Histological Monitoring:
-
Pancreatic Histology: At the study endpoint, harvest the pancreas and fix in formalin for paraffin embedding. Section the pancreas and perform Hematoxylin and Eosin (H&E) staining to assess the degree of immune cell infiltration into the islets (insulitis). [2]A reduction in insulitis score is a key indicator of therapeutic success. [20]* Immunophenotyping: Harvest spleens and pancreatic lymph nodes to prepare single-cell suspensions. Use flow cytometry to analyze the populations of effector T-cells (e.g., CD4+CD44highCD62Llow) and regulatory T-cells (CD4+CD25+FoxP3+). An effective treatment with AS-605240 is expected to decrease the ratio of effector to regulatory T-cells. [2][20]* Cytokine Analysis: Use techniques like ELISpot or Luminex assays on splenocytes re-stimulated ex vivo with relevant antigens to measure the production of inflammatory cytokines such as IFN-γ, TNF-α, and IL-1β. [5][20]A reduction in these cytokines indicates suppression of the autoreactive immune response.
Conclusion
AS-605240 is a valuable research tool for investigating the role of PI3Kγ in the pathogenesis of autoimmune diabetes. Its targeted mechanism offers a specific way to modulate the immune response that drives β-cell destruction. The protocols outlined in this guide provide a framework for conducting well-controlled in vivo experiments. By combining careful induction of the diabetic model with precise drug administration and comprehensive endpoint analysis, researchers can effectively evaluate the therapeutic potential of PI3Kγ inhibition. Adherence to these detailed methodologies will ensure the generation of reliable, reproducible, and impactful data in the field of diabetes research.
References
-
NDI Neuroscience. (n.d.). STZ-Induced Diabetes Model – Protocol. Retrieved from [Link]
-
Diabetic Complications Consortium. (2015, December 14). Low-Dose Streptozotocin Induction Protocol (Mouse). DiaComp.org. Retrieved from [Link]
-
Diabetic Complications Consortium. (2019, May 22). High Dose STZ Induction Protocol V.1. DiaComp.org. Retrieved from [Link]
-
Bhatwadekar, A. D., et al. (2019). Streptozotocin (STZ)-Induced Diabetic Mice. Bio-protocol, 9(12), e3268. Retrieved from [Link]
-
Ostrikov, A. A., et al. (2021). A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice. Bulletin of Experimental Biology and Medicine, 171(2), 253-257. Retrieved from [Link]
-
Azzi, J., et al. (2012). The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes. Diabetes, 61(6), 1509-1518. Retrieved from [Link]
-
Russo, I., et al. (2018). Investigating the role of Class-1 Phosphoinositide 3 Kinases (PI3Ks) in insulin signaling and obesity. Gupea. Retrieved from [Link]
-
Martini, M., et al. (2018). PI3Kinases in Diabetes Mellitus and Its Related Complications. International Journal of Molecular Sciences, 20(1), 22. Retrieved from [Link]
-
Azzi, J., et al. (2012). The novel therapeutic effect of phosphoinositide 3-kinase-γ inhibitor AS605240 in autoimmune diabetes. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). AS605240 suppressed in a dose-dependent manner the proliferation of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Prediabetic NOD mice were treated with AS605240 for 7 weeks beginning.... Retrieved from [Link]
-
Animal Care Services, UBC. (2014, May 15). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
MacDonald, M. L., et al. (2023). Intraperitoneal Injection of Neonatal Mice. Bio-protocol, 13(18), e4826. Retrieved from [Link]
-
Shepherd, P. R., et al. (1998). Phosphoinositide 3-kinase: the key switch mechanism in insulin signalling. The Biochemical journal, 333(Pt 3), 471–490. Retrieved from [Link]
-
National Cancer Institute. (2018, August 8). Enhancing PI3K Inhibitor Response with Diet, Diabetes Drug. Retrieved from [Link]
-
Huang, X., et al. (2018). The PI3K/AKT pathway in obesity and type 2 diabetes. International journal of biological sciences, 14(11), 1483–1496. Retrieved from [Link]
-
Loo, T. S., et al. (2023). The Role of PIK3R1 in Metabolic Function and Insulin Sensitivity. International Journal of Molecular Sciences, 24(16), 12693. Retrieved from [Link]
-
University Animal Care Committee. (2022, December 12). Intraperitoneal Injection (Mice) - Standard Operating Procedure #2. Retrieved from [Link]
-
Mayflower Bioscience. (n.d.). AS-605240. Retrieved from [Link]
-
The University of Queensland. (2024, May). LAB_028 Injections - Intra-peritoneal (IP) in Mice, Rats and Neonates. Retrieved from [Link]
-
Chen, S., et al. (2023). AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. Drug Design, Development and Therapy, 17, 1265–1278. Retrieved from [Link]
-
Li, H., et al. (2022). Antidiabetic effect of sciadonic acid on type 2 diabetic mice through activating the PI3K-AKT signaling pathway and altering intestinal flora. Frontiers in Nutrition, 9, 1039803. Retrieved from [Link]
-
Parunyakul, K., et al. (2021). Metabolic impacts of cordycepin on hepatic proteomic expression in streptozotocin-induced type 1 diabetic mice. PLOS ONE, 16(8), e0256140. Retrieved from [Link]
-
He, C., et al. (2020). Diabetes mellitus accelerates the progression of osteoarthritis in streptozotocin-induced diabetic mice by deteriorating bone microarchitecture, bone mineral composition, and bone strength of subchondral bone. Annals of Translational Medicine, 8(23), 1599. Retrieved from [Link]
-
Wang, C., et al. (2020). Bergapten exerts inhibitory effects on diabetes-related osteoporosis via the regulation of the PI3K/AKT, JNK/MAPK and NF-κB signaling pathways in osteoprotegerin knockout mice. International Journal of Molecular Medicine, 45(1), 189-200. Retrieved from [Link]
-
Kimbrough, C. W., et al. (2019). Management of Phosphatidylinositol-3-Kinase Inhibitor-Associated Hyperglycemia. The oncologist, 24(6), 846–857. Retrieved from [Link]
Sources
- 1. The novel therapeutic effect of phosphoinositide 3-kinase-γ inhibitor AS605240 in autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Novel Therapeutic Effect of Phosphoinositide 3-Kinase-γ Inhibitor AS605240 in Autoimmune Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gupea.ub.gu.se [gupea.ub.gu.se]
- 4. Phosphoinositide 3-kinase: the key switch mechanism in insulin signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. AS-605240 - Mayflower Bioscience [mayflowerbio.com]
- 8. diacomp.org [diacomp.org]
- 9. protocols.io [protocols.io]
- 10. bio-protocol.org [bio-protocol.org]
- 11. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tribioscience.com [tribioscience.com]
- 13. uac.arizona.edu [uac.arizona.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. queensu.ca [queensu.ca]
- 16. research-support.uq.edu.au [research-support.uq.edu.au]
- 17. Metabolic impacts of cordycepin on hepatic proteomic expression in streptozotocin-induced type 1 diabetic mice | PLOS One [journals.plos.org]
- 18. Diabetes mellitus accelerates the progression of osteoarthritis in streptozotocin-induced diabetic mice by deteriorating bone microarchitecture, bone mineral composition, and bone strength of subchondral bone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bergapten exerts inhibitory effects on diabetes-related osteoporosis via the regulation of the PI3K/AKT, JNK/MAPK and NF-κB signaling pathways in osteoprotegerin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Application Note: Selective Inhibition of PI3Kγ in RAW264.7 Macrophages using AS-605240
Executive Summary
This guide details the protocol for using AS-605240, an ATP-competitive inhibitor selective for the PI3K
Critical Note on Specificity: While AS-605240 is selective for the
Biological Mechanism & Signaling Pathway
PI3K
Figure 1: PI3K Signaling Cascade
The following diagram illustrates the specific intervention point of AS-605240 within the macrophage migration signaling pathway.
Caption: AS-605240 inhibits the conversion of PIP2 to PIP3 by blocking the ATP-binding site of PI3K
Compound Profile & Preparation
AS-605240 is hydrophobic. Proper reconstitution is essential to prevent precipitation in aqueous media.
Table 1: Biochemical Selectivity Profile [1]
| Isoform | IC50 (Biochemical) | Selectivity Ratio (vs |
| PI3K | 8 nM | 1x (Target) |
| PI3K | 60 nM | ~7.5x |
| PI3K | 270 nM | ~33x |
| PI3K | 300 nM | ~37x |
Reconstitution Protocol
-
Solvent: Dimethyl Sulfoxide (DMSO), anhydrous.[2]
-
Stock Concentration: Prepare a 10 mM stock solution.
-
Example: Dissolve 5 mg (MW: 257.3 g/mol ) in 1.94 mL DMSO.
-
-
Storage: Aliquot into small volumes (e.g., 20
L) and store at -20°C. Avoid repeated freeze-thaw cycles. -
Working Solution: Dilute directly into serum-free media immediately prior to use. Keep final DMSO concentration < 0.1% to avoid solvent toxicity.
Critical Cell Handling: The "No Trypsin" Rule
Expertise Insight: RAW264.7 cells are extremely sensitive to enzymatic detachment. Using Trypsin-EDTA cleaves surface receptors (including GPCRs required for PI3K
Correct Passaging Method:
-
Aspirate media.
-
Add warm PBS or fresh media.
-
Incubate at 37°C for 2-3 minutes.
-
Gently scrape cells using a sterile rubber policeman or cell scraper.
-
Pipette gently to break clumps (do not vortex vigorously).
-
Passage Limit: Discard cells after 20 passages to avoid genetic drift and loss of inflammatory phenotype.
Experimental Protocol: Inhibition of Akt Phosphorylation
This experiment validates that the drug is hitting its target inside the cell. Because intracellular ATP competes with the inhibitor, the cellular IC50 is often higher than the biochemical IC50.
Materials
-
Stimulus: C5a (10-50 nM) or MCP-1/CCL2 (10-50 ng/mL). Note: Do not use LPS for specificity checks, as LPS activates multiple PI3K isoforms via TLR4.
-
Lysis Buffer: RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).
Step-by-Step Workflow
-
Seeding: Plate RAW264.7 cells at
cells/well in a 6-well plate. Allow to adhere overnight in DMEM + 10% FBS. -
Starvation (Critical): Wash cells 2x with PBS. Add serum-free DMEM and incubate for 4–12 hours.
-
Reasoning: Serum contains growth factors that activate PI3K
/ . Starvation silences basal signaling, isolating the GPCR-PI3K response.
-
-
Treatment: Add AS-605240 at varying concentrations (e.g., 0.1
M, 0.5 M, 1.0 M, 5.0 M).-
Control: DMSO vehicle only.
-
Incubation:30–60 minutes at 37°C.
-
-
Stimulation: Add C5a or MCP-1 directly to the media.
-
Duration:2–5 minutes (Akt phosphorylation is rapid and transient).
-
-
Termination: Immediately place plate on ice, aspirate media, and wash with ice-cold PBS containing phosphatase inhibitors.
-
Lysis: Add cold lysis buffer and scrape.
-
Analysis: Western Blot for p-Akt (Ser473) vs. Total Akt.
Functional Assay: Macrophage Chemotaxis
PI3K
Figure 2: Transwell Migration Workflow
Caption: Workflow for Transwell assay. Drug must be present in both chambers to prevent chemical gradients of the inhibitor itself.
Protocol Details
-
Chambers: Use 8.0
m pore size polycarbonate inserts (Costar/Corning). -
Preparation: Resuspend starved RAW264.7 cells in serum-free media containing AS-605240.
-
Chemoattractant: Add DMEM + 10% FBS (or specific chemokine like C5a) to the bottom well.
-
Equilibrium: Add the same concentration of AS-605240 to the bottom well.
-
Why? If the drug is only in the top, it will diffuse down, creating a reverse gradient that might affect migration artifacts.
-
-
Incubation: 3 to 6 hours. (Overnight is too long; cells will proliferate).
-
Quantification: Swab non-migrated cells from the top. Fix and stain migrated cells (Crystal Violet or DAPI) on the bottom surface.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| High Basal p-Akt | Insufficient Starvation | Increase serum-free starvation time to 12h. Ensure BSA in media is fatty-acid free. |
| Cell Death | DMSO Toxicity | Ensure final DMSO < 0.1%. Include a "Vehicle Only" control to normalize data. |
| No Inhibition | ATP Competition | Intracellular ATP is high (mM range). You may need to increase AS-605240 to 1-5 |
| Clumped Cells | Poor Passaging | Do not use Trypsin.[3] Pipette vigorously (but briefly) after scraping to create single-cell suspension. |
References
-
Camps, M., et al. (2005).[4][5] Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[5] Nature Medicine, 11(9), 936–943.[5]
-
Barber, D. F., et al. (2005).[4][5] PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus.[4][5] Nature Medicine, 11(9), 933–935.[5]
-
Hirsch, E., et al. (2000). Central role for G protein-coupled phosphoinositide 3-kinase gamma in inflammation. Science, 287(5455), 1049–1053.
-
MedChemExpress. AS-605240 Product Information & Solubility Data.
Sources
Application Notes & Protocols: Comparative Solubility of AS-605240 Potassium Salt in DMSO vs. Water
Introduction: The Critical First Step in PI3Kγ Inhibition
AS-605240 is a potent and selective, ATP-competitive inhibitor of phosphoinositide 3-kinase γ (PI3Kγ), a key enzyme in inflammatory and immune cell signaling pathways.[1][2] The potassium salt form of AS-605240 offers improved solubility over its parent compound, a crucial attribute for its application in research.[1] As a class IB PI3K, PI3Kγ is a heterodimer composed of a p110γ catalytic subunit and a p101 regulatory subunit. Its activation downstream of G-protein coupled receptors (GPCRs) leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3), which in turn recruits and activates downstream effectors like Akt (Protein Kinase B).
The inhibitory action of AS-605240 against PI3Kγ (IC₅₀ = 8 nM) makes it a valuable tool for investigating inflammatory diseases, autoimmune disorders, and certain cancers.[3][4][5] However, the reliability and reproducibility of any in vitro or in vivo study fundamentally depend on the correct and complete solubilization of the inhibitor. Improper dissolution can lead to inaccurate concentration calculations, precipitation in experimental media, and ultimately, misleading results.
This document provides a detailed guide to the solubility characteristics of AS-605240 potassium salt in two common laboratory solvents, Dimethyl Sulfoxide (DMSO) and water. We present quantitative data, step-by-step protocols, and expert recommendations to ensure researchers can prepare stable, reliable solutions for their experimental needs.
Figure 1: The PI3Kγ signaling pathway and the inhibitory action of AS-605240.
Comparative Solubility Data: DMSO vs. Water
The choice of solvent is dictated by the chemical nature of the compound. AS-605240 potassium salt, despite being a salt, is a largely organic molecule with limited aqueous solubility under standard conditions. DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic molecules and inorganic salts, making it an ideal choice for creating high-concentration stock solutions.[6][7]
The following table summarizes the solubility data for AS-605240 potassium salt, compiled from authoritative supplier datasheets.
| Solvent | Solubility | Molar Equivalent (F.W. 295.4 g/mol ) | Remarks & Requirements | Source |
| DMSO | 5 mg/mL | ~16.9 mM | Readily soluble. Use of fresh, anhydrous DMSO is recommended to avoid reduced solubility due to moisture contamination.[8] | Cayman Chemical[1] |
| Water | 2.78 mg/mL | ~9.4 mM | Requires significant intervention. Insoluble at neutral pH. Requires ultrasonication, warming, adjusting pH to 10 with NaOH, and heating to 60°C. | MedchemExpress[3] |
| Water | Insoluble | N/A | Insoluble under standard laboratory conditions (neutral pH, room temperature). | Selleck Chemicals[8] |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL | ~0.34 mM | Demonstrates the sharp drop in solubility upon dilution into aqueous buffer. | Cayman Chemical[1] |
Key Takeaway: DMSO is unequivocally the superior solvent for preparing primary stock solutions of AS-605240 potassium salt. Aqueous solutions are challenging to prepare, may risk compound integrity due to high pH and heat, and are prone to precipitation.
Experimental Protocols
The following protocols provide step-by-step guidance for preparing solutions. Always handle the compound and solvents in a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol: Preparation of High-Concentration Stock Solution in DMSO (Recommended)
This protocol describes the standard and recommended method for creating a concentrated, stable stock solution for long-term storage and subsequent dilution into experimental media.
Rationale: Using a high-concentration stock allows for the addition of minimal solvent volume to the final assay, thereby minimizing any potential off-target effects of the solvent (e.g., DMSO toxicity in cell culture).
Materials:
-
AS-605240 potassium salt (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator bath
Procedure:
-
Pre-warm the Compound: Allow the vial of AS-605240 potassium salt to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weigh the Compound: Accurately weigh the desired amount of the compound into a sterile tube or vial. For example, to prepare 1 mL of a 5 mg/mL stock, weigh out 5 mg.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Facilitate Dissolution:
-
Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If any particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Gentle warming (30-37°C) can also be applied if necessary, but is often not required for this compound in DMSO.
-
-
Confirm Solubilization: Ensure the solution is clear and free of any visible precipitate before proceeding.
-
Storage:
-
For immediate use, the solution can be kept at room temperature.
-
For long-term storage, create small-volume aliquots to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. Under these conditions, the DMSO stock solution is stable for extended periods.
-
Protocol: Preparation of Aqueous Solution (Advanced/Conditional)
This protocol is provided for applications where DMSO is strictly prohibited. It must be approached with caution due to the risk of compound degradation and poor stability.
Rationale: This method overcomes the compound's poor aqueous solubility by increasing pH and temperature. However, these conditions may promote hydrolysis or other forms of degradation. The stability of the final solution should be empirically validated for the specific application.
Materials:
-
AS-605240 potassium salt
-
Nuclease-free water or desired aqueous buffer
-
Sodium Hydroxide (NaOH) solution (e.g., 1 M) for pH adjustment
-
pH meter
-
Ultrasonic water bath
-
Water bath or heating block set to 60°C
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh and Suspend: Weigh the desired amount of AS-605240 potassium salt (e.g., 2.78 mg) and add it to the desired volume of water (e.g., 1 mL). The compound will not dissolve and will form a suspension.
-
Adjust pH: While stirring, slowly add small increments of NaOH solution to raise the pH of the suspension to 10.0. Monitor the pH continuously.
-
Apply Heat and Sonication:
-
Place the vial in a 60°C water bath or heating block.
-
Concurrently, place the vial in an ultrasonic water bath.
-
Continue this process until the solid is fully dissolved. This may take a significant amount of time.
-
-
Cool and Verify: Once dissolved, allow the solution to cool to room temperature. Visually inspect for any precipitation that may occur upon cooling.
-
Sterile Filtration: Pass the final aqueous solution through a 0.22 µm syringe filter to sterilize it and remove any micro-particulates before use.[3]
-
Use Immediately: Due to unknown stability, it is strongly recommended to use this freshly prepared aqueous solution immediately. Do not store for later use.
Figure 2: Decision workflow for preparing AS-605240 potassium salt solutions.
Best Practices & Troubleshooting
-
Dilution into Aqueous Media: When diluting a DMSO stock into cell culture media or PBS, precipitation can occur. To mitigate this, ensure the final DMSO concentration remains low (typically <0.5%, and ideally <0.1% for sensitive cell lines). Add the DMSO stock to your aqueous medium while vortexing or stirring the medium to ensure rapid dispersal.
-
Use Anhydrous DMSO: Moisture-contaminated DMSO can significantly reduce the solubility of many compounds.[8] Always use a fresh, high-purity, anhydrous grade of DMSO from a sealed bottle.
-
Visual Confirmation: Always visually confirm that your stock solution is completely clear and free of particulates before making dilutions or adding it to an experiment. The presence of a Tyndall effect (light scattering) can indicate a colloidal suspension rather than a true solution.
-
Solvent Control: In any experiment, it is crucial to include a vehicle control group that is treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to deliver the inhibitor. This accounts for any effects of the solvent itself.
References
-
Camps, M., Rückle, T., Ji, H., et al. Blockade of PI3Kγ suppresses joint inflammation and damage in mouse models of rheumatoid arthritis . Nat. Med. 11(9), 936-943 (2005). [Link]
-
AS-605240 | PI3K inhibitor . Cellagen Technology. [Link]
-
AS-605240 | PI3K Inhibitor | Buy from Supplier AdooQ® . Adooq Bioscience. [Link]
-
Liu, G., et al. A phosphoinositide 3-kinase-gamma inhibitor, AS605240 prevents bleomycin-induced pulmonary fibrosis in rats . Biochem. Biophys. Res. Commun. 399(4), 557-562 (2010). [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data . Gaylord Chemical Company, L.L.C. [Link]
-
Solubility Data of DMSO . Scribd. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A phosphoinositide 3-kinase-gamma inhibitor, AS605240 prevents bleomycin-induced pulmonary fibrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. scribd.com [scribd.com]
- 8. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
optimizing AS-605240 incubation time for Western blot analysis
Topic: Optimizing AS-605240 Incubation Time for Western Blot Analysis (p-Akt Readout)
Target Molecule: AS-605240 (Selective PI3K
Introduction: The Kinetic Challenge of PI3K Inhibition
Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers struggle with AS-605240 not because the drug is ineffective, but because the temporal window of the experiment is misaligned with the signaling kinetics.
AS-605240 is an ATP-competitive inhibitor highly selective for the PI3K
The Core Problem: Phosphorylation of Akt (p-Akt) is a transient event. If you incubate too briefly, the inhibitor may not reach equilibrium. If you incubate too long, compensatory feedback loops (e.g., mTORC1-S6K negative feedback) or off-target toxicity can mask the specific inhibition you are trying to measure.
Part 1: The Optimization Workflow (Protocol)
Do not rely on a static "1-hour" rule. You must empirically determine the optimal window for your specific cell model.
Step 1: The "Golden Window" Experiment (Time-Course)
This experiment distinguishes between Drug Pre-incubation (time for AS-605240 to bind PI3K
Experimental Design Matrix:
| Variable | Condition A (Control) | Condition B (Treated) | Notes |
| Serum Starvation | 2–4 Hours | 2–4 Hours | Critical: Reduces basal p-Akt noise. |
| Pre-Incubation | DMSO Vehicle | AS-605240 (1 | Test range: 30 min, 1 hr, 2 hr . |
| Stimulation | Ligand (e.g., MCP-1) | Ligand (e.g., MCP-1) | Test range: 0, 5, 15, 30, 60 min . |
*Note: Start with 1
Step 2: Pathway Visualization
Understanding where AS-605240 acts is crucial for troubleshooting. It targets the GPCR-linked arm of the pathway.
Figure 1: Mechanism of Action.[3] AS-605240 specifically blocks the GPCR-mediated PI3K
Part 2: Troubleshooting & FAQs
Q1: I incubated with AS-605240 for 1 hour, but I see no reduction in p-Akt. Why?
Diagnosis: This is the most common issue. It usually stems from one of three causes:
-
Lack of Stimulation (The "Flatline" Error):
-
The Science:[4] PI3K
has low basal activity. If you treat unstimulated cells, p-Akt levels are already near zero. You cannot inhibit what isn't active. -
Solution: You must stimulate the cells (e.g., with C5a, fMLP, or a chemokine like RANTES/CCL5) for 5–15 minutes after the drug incubation to create a "signal spike" that the drug can suppress [1].
-
-
Wrong Isoform Activation:
-
Serum Interference:
-
The Science:[4] Serum contains growth factors that activate PI3K
/ . This creates high background noise. -
Solution: Serum-starve cells (0.5% BSA in media) for 4 hours prior to the experiment.
-
Q2: My total Akt levels are decreasing after treatment. Is this normal?
Diagnosis: No. This indicates Cytotoxicity .
-
The Science:[4] While AS-605240 is selective, high doses (>10
M) or prolonged incubation (>24 hours) can induce apoptosis or non-specific protein degradation [2]. -
Solution:
-
Check cell viability (Trypan Blue or MTT) if incubating >4 hours.
-
Reduce concentration. The
is ~8 nM; effective cellular doses are usually 0.1–1.0 M. Doses above 5 M often lose specificity.
-
Q3: The drug precipitated in the media. How do I fix this?
Diagnosis: Solubility Crash.
-
The Science:[4] AS-605240 is hydrophobic. It is soluble in DMSO but crashes out in aqueous media if the concentration is too high or if added too quickly.
-
Solution:
-
Prepare a 1000x stock in pure anhydrous DMSO.
-
Dilute 1:1000 directly into the media while vortexing to prevent local high-concentration "hotspots" that trigger precipitation.
-
Do not exceed 0.1% final DMSO concentration to avoid vehicle toxicity.
-
Q4: Can I use AS-605240 to study long-term migration (24 hours)?
Diagnosis: Yes, but with caveats regarding stability.[5]
-
The Science:[4] For functional assays like chemotaxis, 24-hour incubation is common. However, for Western blot (signaling), this is too long because feedback loops kick in.
-
Protocol Adjustment: For migration assays, pre-incubate for 1 hour, then add the chemoattractant. Ensure the drug is refreshed if the assay runs >24 hours, although AS-605240 is relatively stable in culture media [3].
Part 3: Summary of Optimization Parameters
| Parameter | Recommended Starting Point | Optimization Range |
| Pre-Incubation Time | 30 - 60 Minutes | 15 min – 2 hours |
| Stimulation Time | 5 - 10 Minutes | 2 min – 30 min |
| Concentration | 100 nM - 1 | 10 nM – 5 |
| Solvent | DMSO | Final conc < 0.1% |
References
-
Camps, M. et al. (2005).[6] Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[6][7] Nature Medicine, 11(9), 936–943.[6]
-
SelleckChem. (n.d.). AS-605240 Datasheet and Technical Information.
-
Barber, D.F. et al. (2005). PI3Kgamma inhibition blocks glomerulonephritis and extends lifespan in a mouse model of systemic lupus.[6] Nature Medicine, 11(9), 933-935.
Sources
- 1. AS605240 (PI3-K gamma Inhibitor 1) - Echelon Biosciences [echelon-inc.com]
- 2. tribioscience.com [tribioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Cinnamtannin B-1 Prevents Ovariectomy-Induced Osteoporosis via Attenuating Osteoclastogenesis and ROS Generation [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
AS-605240 potassium salt vs free base solubility comparison
Technical Support Center: AS-605240 Formulation & Solubility Guide
Subject: Comparative Solubility & Handling Guide: AS-605240 (Free Base) vs. Potassium Salt Document ID: TS-AS605-SOL-V2 Last Updated: February 22, 2026
Executive Summary: The Solubility Matrix
AS-605240 is a potent, isoform-selective PI3K
The molecule exists in two primary forms. Choosing the wrong form for your application is the #1 cause of experimental variability.
| Feature | AS-605240 (Free Base) | AS-605240 (Potassium Salt) |
| CAS No. | 648450-29-7 | 648450-29-7 (Parent); Salt specific varies |
| Primary Solvent | DMSO (anhydrous) | Water / Buffered Saline |
| Solubility Limit | ~30–50 mg/mL (DMSO)< 0.1 mg/mL (Water) | > 10 mg/mL (Water)*pH dependent |
| Primary Use | In vitro (Cellular assays), Stock storage | In vivo (IP/IV injection), Oral solution |
| Mechanism | Neutral molecule; highly lipophilic. | Ionic form; deprotonated thiazolidinedione ring. |
| Storage | -20°C (Solid/DMSO stock) | -20°C (Solid), Hygroscopic (Protect from moisture) |
Decision Logic: Which Form Do You Need?
Use this decision tree to select the correct form and vehicle.
Figure 1: Selection workflow for AS-605240 formulation based on experimental intent.
Troubleshooting & FAQs
Scenario A: "My compound precipitated when I added the DMSO stock to the cell culture media."
Diagnosis: This is "Solvent Shock." The Free Base is hydrophobic. When a concentrated DMSO stock hits the aqueous media, the local concentration exceeds the solubility limit before it can disperse. Corrective Protocol:
-
Step-Down Dilution: Do not add 100% DMSO stock directly to the well.
-
Prepare a 10x or 100x intermediate dilution in culture media without serum (serum proteins can sometimes bind drug, but for solubility checks, serum-free is clearer).
-
Vortex immediately.
-
Limit DMSO: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity, which can mimic drug effects.
Scenario B: "I cannot buy the Potassium Salt, but I need to inject it. Can I make it?"
Diagnosis: Commercial availability of the salt form fluctuates. You can generate the salt in situ from the Free Base. The Chemistry: AS-605240 contains a thiazolidinedione ring with an acidic proton (pKa ~6-7). Adding a base (KOH or NaOH) deprotonates this nitrogen, rendering the molecule charged and water-soluble [1]. In Situ Salt Protocol:
-
Weigh AS-605240 Free Base.
-
Add 1.0 equivalent of 0.1 M KOH or NaOH.
-
Sonicate at 40°C until dissolved.
-
Dilute with PBS to the desired volume.
-
Critical: Check pH.[4] If pH < 7.0, the free base may reprecipitate. Maintain pH 7.5–8.0 for stability.
Scenario C: "The Potassium Salt is hygroscopic and clumping."
Diagnosis: The salt form attracts atmospheric water, which alters the molecular weight (weighing errors) and causes hydrolysis over time. Handling:
-
Store under inert gas (Nitrogen/Argon) if possible.
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Do not store aqueous stock solutions of the salt for >24 hours.[4] Prepare fresh.
Detailed Protocols
Protocol 1: Preparation of Free Base Stock (In Vitro)
Target: 10 mM Stock Solution[2]
-
Solvent: Use anhydrous DMSO (Grade ≥99.9%). Avoid "old" DMSO that has absorbed water from the air.
-
Calculation: MW of Free Base = 257.27 g/mol .
-
To make 1 mL of 10 mM stock, weigh 2.57 mg of powder.
-
-
Dissolution: Add DMSO. Vortex for 30 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into single-use vials (e.g., 20 µL) and store at -80°C. Avoid freeze-thaw cycles.
Protocol 2: In Vivo Formulation (Oral Suspension)
Reference: Camps et al. Nature Medicine [2] Target: 30 mg/kg dose for mice (Oral Gavage).[2]
-
Vehicle: 0.5% Methylcellulose (MC) and 0.1% Tween-80 in water.
-
Method:
-
Weigh AS-605240 Free Base .
-
Add the Tween-80 (wetting agent) directly to the powder. Triturate (grind) with a mortar and pestle to coat particles.
-
Slowly add the 0.5% MC solution while grinding to form a uniform white suspension.
-
Note: This is a suspension , not a solution. Shake well before gavage.
-
Mechanistic Context
Understanding the target pathway helps justify the dosing regimen. AS-605240 targets PI3K
Figure 2: Mechanism of Action. AS-605240 blocks the GPCR-mediated PI3K
References
-
MedChemExpress . AS-605240 Product Datasheet & Solubility Data. Retrieved from
-
Camps, M., et al. (2005) .[5][6] Blockade of PI3Kgamma suppresses joint inflammation and damage in mouse models of rheumatoid arthritis.[5][6] Nature Medicine, 11(9), 936–943.[6]
-
Cayman Chemical . AS-605240 Safety & Handling. Retrieved from
-
Barberis, C., et al. (2005) . A novel and selective PI3Kgamma inhibitor.[1][2][3][5] Drug Development Research. (Contextual reference for chemical structure and salt formation principles).
Sources
- 1. AS-605240 | PI3K | Autophagy | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer’s disease like sporadic dementia in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: AS-605240 Stability & Degradation Analysis
Product: AS-605240 (PI3K
Diagnostic Triage: Is Your Compound Degraded?
Before initiating complex mass spectrometry workflows, perform this rapid diagnostic triage. AS-605240 is a thiazolidinedione derivative; its stability is compromised by light (isomerization), moisture (hydrolysis), and oxidation.
Visual & Physical Inspection
-
Color Change: Pure AS-605240 is typically a yellow solid/powder. A shift to dark orange or brown often indicates surface oxidation or hydrolysis.
-
Solubility Drop: If the compound was previously soluble in DMSO (up to 1.5 mg/mL with warming) but now shows persistent turbidity or precipitation, polymerization or formation of insoluble hydrolysis byproducts has likely occurred.
The "Triage" Decision Tree
Use this logic flow to determine the necessary analytical depth.
Figure 1: Diagnostic workflow for assessing AS-605240 integrity prior to biological assays.
Analytical Protocol: Identification of Degradation Products
If the triage indicates degradation, use this validated LC-MS/MS workflow to identify the specific breakdown products.
Method Logic (Why we do it this way)
-
Column Choice: A C18 column is required to retain the hydrophobic quinoxaline core.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
) is preferred due to the basic nitrogen atoms in the quinoxaline ring. -
Mobile Phase: Formic acid is critical to protonate the quinoxaline nitrogens, ensuring good signal intensity.
Step-by-Step LC-MS Conditions
| Parameter | Setting / Specification |
| Instrument | UHPLC coupled to Q-TOF or Triple Quadrupole MS |
| Column | C18 Reverse Phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes (Linear) |
| Flow Rate | 0.3 - 0.4 mL/min |
| Detection (UV) | PDA: 200–400 nm (Monitor 360 nm for parent, 254 nm for fragments) |
| MS Source | ESI Positive ( |
| Scan Range |
Predicted Degradation Library
Use this table to match your observed mass shifts.
| Degradation Type | Mechanism | Observed | Characteristic | |
| Parent | N/A | 0 | 258.0 | Yellow solid, bioactive. |
| Isomerization | Photo-induced | 0 | 258.0 | Split peak in HPLC. Identical mass, different Retention Time (Rt). |
| Oxidation | Sulfoxide formation (S-oxide) | +16 | 274.0 | Early eluting peak. Common in aged DMSO stocks. |
| Hydrolysis | Thiazolidine ring opening | +18 | 276.0 | Loss of UV absorbance at 360 nm (conjugation break). |
| Michael Adduct | Reaction with thiols (e.g., DTT) | +Mass of Thiol | Variable | Occurs in kinase buffers with DTT/BME. |
Mechanisms of Degradation (The "Why")
Understanding the chemistry of the AS-605240 scaffold allows you to prevent degradation.
A. Photo-Isomerization (The "Doublet" Peak)
The molecule contains an exocyclic double bond connecting the quinoxaline and thiazolidinedione rings.
-
Cause: Exposure to ambient light (white light/UV).
-
Observation: In HPLC, the single sharp peak splits into two resolvable peaks with identical mass spectra (
258). -
Impact: The biological activity of the E-isomer often differs from the Z-isomer.
-
Prevention: Store solid and solutions in amber vials; work under yellow light if possible.
B. Hydrolysis (The Ring Opening)
The thiazolidine-2,4-dione ring is susceptible to nucleophilic attack by water, especially at high pH.
-
Cause: Aqueous buffers (pH > 7.5), moisture in DMSO.
-
Mechanism: Water attacks the carbonyl at position 4 or 2, leading to ring opening and the formation of a carboxylic acid derivative.
-
Observation: Mass shift of +18 Da (
276).
Figure 2: Primary degradation pathways for AS-605240.
Troubleshooting FAQs
Q: I see two peaks in my LC-MS with the same mass (258). Is my compound ruined?
A: Not necessarily "ruined," but it has isomerized. This is the classic signature of
-
Action: Check if your biological assay tolerates the mixture. If not, you may be able to revert the equilibrium by heating gently (thermal relaxation), but purification is difficult. Prevention is key: Protect from light.
Q: My stock solution in DMSO has turned cloudy after 2 months at -20°C. A: This indicates moisture ingress leading to precipitation or hydrolysis. DMSO is hygroscopic (absorbs water from air).
-
Action: Centrifuge the solution. If a pellet forms, the concentration is no longer accurate. Discard and prepare fresh stock using anhydrous DMSO and store in single-use aliquots to avoid freeze-thaw cycles.
Q: Can I use DTT or Mercaptoethanol in my kinase buffer with AS-605240? A: Use with caution. AS-605240 contains an electrophilic benzylidene double bond (a Michael acceptor). High concentrations of strong nucleophiles like DTT can form covalent adducts with the inhibitor, reducing its effective concentration and creating "ghost" peaks in MS (Mass = 258 + Mass of DTT).
-
Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) as a reducing agent if possible, as it is less nucleophilic than DTT.
Q: Why is the signal intensity low in Negative Ion Mode ESI?
A: While thiazolidinediones are acidic (NH proton), the quinoxaline ring is basic. In our experience, Positive Mode (
References
-
ICH Expert Working Group. ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation, 2003.
-
Selleck Chemicals. AS-605240 Datasheet & Stability.[1][2] (Standard vendor stability data indicating DMSO solubility and storage conditions).
-
Viazau, Y. et al. E/Z isomerization of astaxanthin and its monoesters... (Reference for general photo-isomerization mechanisms in conjugated systems). Bioresour Bioprocess, 2021.[5]
-
Lohray, B. B. et al. Thiazolidinediones: synthesis and pharmaceutical applications. (Reference for TZD ring hydrolysis chemistry). Current Medicinal Chemistry, 2001.
Sources
- 1. tribioscience.com [tribioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. E/Z isomerization of astaxanthin and its monoesters in vitro under the exposure to light or heat and in overilluminated Haematococcus pluvialis cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with AS-605240
Welcome to the technical support guide for AS-605240, a potent and selective inhibitor of PI3-kinase γ (PI3Kγ) utilized in various research applications, from inflammation to autoimmune models.[1][2] A common hurdle encountered by researchers is the compound's inherently poor solubility in aqueous solutions like saline or phosphate-buffered saline (PBS). This guide provides a comprehensive, evidence-based framework for successfully formulating AS-605240 for your experiments, ensuring reliable delivery and reproducible results.
Part 1: Troubleshooting Guide
This section addresses the most immediate questions researchers face when working with AS-605240.
Q1: Why won't AS-605240 dissolve directly in saline or PBS?
A: AS-605240 is a crystalline solid with a hydrophobic chemical structure.[3][4] Its molecular properties result in very low affinity for polar solvents like water or saline, leading to its classification as "water-insoluble".[4] Attempting to dissolve it directly in an aqueous medium will result in the powder failing to enter solution, leading to inaccurate dosing and unreliable experimental outcomes. The principle of "like dissolves like" dictates that a nonpolar solute requires a nonpolar or less polar solvent to dissolve effectively.[5]
Q2: What is the recommended starting solvent for preparing an AS-605240 stock solution?
A: Dimethyl sulfoxide (DMSO) is the universally recommended and most effective solvent for AS-605240.[6][7] It is a polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[8] For maximum efficacy, always use anhydrous, high-purity DMSO, as moisture can sometimes reduce the solubility of sensitive compounds.[2]
| Solvent | Reported Solubility | Source |
| DMSO | 0.4 - 1.5 mg/mL (may require warming or sonication) | [1][4][9] |
| DMF | ~0.2 mg/mL | [3] |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
| Saline/PBS | Insoluble | [4] |
Q3: I dissolved AS-605240 in DMSO, but it precipitated immediately when I diluted it with saline. What went wrong and how do I fix it?
A: This is a classic solubility challenge known as "crashing out." When the highly concentrated DMSO stock is rapidly diluted into a large volume of an aqueous "anti-solvent" (like saline), the compound can no longer stay in solution and precipitates.
The solution is not simple dilution but the creation of a stable, multi-component drug delivery vehicle. This vehicle uses a combination of co-solvents and surfactants to keep the drug suspended in the final aqueous formulation, preventing precipitation. The following protocol provides a validated method for achieving this.
Part 2: Recommended Formulation Protocol for In Vivo Studies
This protocol describes the preparation of a 2.5 mg/mL AS-605240 suspension suitable for intraperitoneal (IP) or oral (p.o.) administration in animal models.[10]
Objective: To create a homogenous and stable suspension of AS-605240 for consistent dosing.
Materials:
-
AS-605240 powder
-
Anhydrous, high-purity DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
Step-by-Step Methodology:
Step 1: Prepare a Concentrated DMSO Stock Solution (e.g., 25 mg/mL)
-
Weigh the required amount of AS-605240 powder and place it in a sterile vial.
-
Add the appropriate volume of DMSO to achieve a concentration of 25 mg/mL.
-
Vortex thoroughly. If necessary, gentle warming (to 37°C) or brief sonication can be used to ensure the compound is fully dissolved.[1][9] Visually inspect the solution to confirm there are no solid particles. This stock solution is the critical starting point.
Step 2: Create the Co-Solvent/Surfactant Vehicle This protocol is based on a final formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10]
-
In a new sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of your 25 mg/mL AS-605240 DMSO stock solution. Vortex until the mixture is clear and homogenous.
-
Causality: PEG300 acts as a co-solvent. It is miscible with both DMSO and water, serving as a bridge to prevent the drug from precipitating when the aqueous component is added.[11]
-
-
Add 50 µL of Tween-80 to the mixture. Vortex thoroughly.
-
Causality: Tween-80 is a non-ionic surfactant. It forms micelles that encapsulate the hydrophobic AS-605240 molecules, further stabilizing them within the aqueous environment and preventing aggregation.[12]
-
-
Slowly add 450 µL of sterile saline to the mixture while vortexing. This will bring the total volume to 1 mL and the final concentration of AS-605240 to 2.5 mg/mL.
Step 3: Final Preparation and Administration
-
The final product is a suspended solution . It may appear slightly cloudy.[10]
-
Crucially, you must vortex the suspension thoroughly immediately before each animal is dosed to ensure homogeneity and accurate administration.
-
This formulation is suitable for intraperitoneal and oral injections.[10]
Part 3: Formulation Development Workflow
When facing a poorly soluble compound, a systematic approach is required. The diagram below illustrates the decision-making process that leads to a viable formulation.
Caption: Decision workflow for formulating poorly soluble compounds like AS-605240.
Part 4: Frequently Asked Questions (FAQs)
Q: What is the maximum safe concentration of DMSO for in vivo studies?
A: While DMSO is an excellent solvent, it is not biologically inert and can have its own pharmacological effects.[8] For this reason, the concentration should be kept as low as possible. Guidelines from institutional animal care and use committees often recommend that the final DMSO concentration for parenteral injections should not exceed 10% (v/v).[13] The protocol provided in this guide results in a final concentration of 10% DMSO. It is imperative to include a "vehicle control" group in your experiments (receiving the same formulation without AS-605240) to differentiate the effects of the drug from the effects of the delivery vehicle.[13]
Q: Can I use a different vehicle? What are the alternatives?
A: Yes, other formulation strategies exist but require specific development.
-
Cyclodextrins: Molecules like sulfobutyl ether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with drug molecules, shielding them from the aqueous environment and enhancing solubility.[12] A vehicle containing 20% SBE-β-CD in saline is a potential alternative.[10]
-
Oil-based Formulations: For highly lipophilic compounds, lipid-based delivery systems can enhance oral absorption.[12][14]
-
Nanocrystals: Reducing the particle size of the drug to the nanometer scale increases its surface area, which can improve the dissolution rate.[12][14] This, however, requires specialized equipment like high-pressure homogenizers.
Q: How should I store the prepared AS-605240 solutions?
A: Concentrated stock solutions of AS-605240 in pure DMSO are generally stable and can be stored at -20°C for up to one month.[1] However, the final aqueous suspension should be prepared fresh on the day of use and should not be stored, as its stability over time has not been characterized and components may separate or degrade.[10]
Q: Does adjusting the pH of the saline help dissolve AS-605240?
A: For compounds with acidic or basic functional groups, altering the pH can significantly increase solubility by ionizing the molecule.[15] However, AS-605240's structure is largely neutral with weakly basic nitrogens and a weakly acidic thiazolidinedione ring. Its solubility is not strongly dependent on pH in the physiological range (pH 4.5-7.5).[16][17] The primary obstacle is its high hydrophobicity, which is more effectively overcome by the co-solvent and surfactant approach described above rather than by pH modification.
References
-
AS-605240 . Wasteless Bio. [Link]
-
Can I administrate DMSO intravenously in rats? . ResearchGate. [Link]
-
Biological actions of drug solvents . Croatian Medical Journal. [Link]
-
What is the maximum allowable DMSO concentration for IP injection of mouse? . ResearchGate. [Link]
-
Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents . Washington State University Institutional Animal Care and Use Committee. [Link]
-
AS-605240 | PI3K Inhibitor | Buy from Supplier AdooQ® . Adooq Bioscience. [Link]
-
Effect of dimethyl sulfoxide on the in vitro and in vivo bactericidal activity of human and mouse neutrophils and mononuclear phagocytes . PubMed. [Link]
-
Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2 . ResearchGate. [Link]
-
Solubilization techniques used for poorly water-soluble drugs . PMC - NIH. [Link]
-
Alternative Solvent for Reducing Health and Environmental Hazards in Extracting Asphalt: An Evaluation | Request PDF . ResearchGate. [https://www.researchgate.net/publication/235948927_Alternative_Solvent_for_Reducing_Health_and_Environmental_Hazards_in_Extracting_Asphalt_An_Evaluation]([Link]
Sources
- 1. tribioscience.com [tribioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. AS-605240 - LKT Labs [lktlabs.com]
- 5. uspnf.com [uspnf.com]
- 6. mybiosource.com [mybiosource.com]
- 7. wasteless.bio [wasteless.bio]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. AS-605240 | PI3K | Autophagy | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. iacuc.wsu.edu [iacuc.wsu.edu]
- 14. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 16. Indirect effects of pH on drug solubility in fed state simulated intestinal fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of pH on solubility of white Mineral Trioxide Aggregate and Biodentine: An in vitro study [joddd.tbzmed.ac.ir]
Validation & Comparative
A Head-to-Head Comparison of AS-605240 and IPI-549 for Tumor Immunology Research
A Senior Application Scientist's Guide to Selecting the Optimal PI3K-gamma Inhibitor
For researchers, scientists, and drug development professionals navigating the complex landscape of immuno-oncology, the selective inhibition of phosphoinositide 3-kinase-gamma (PI3Kγ) has emerged as a promising strategy to dismantle the immunosuppressive tumor microenvironment (TME). PI3Kγ is predominantly expressed in myeloid cells and plays a crucial role in their trafficking and function.[1] By targeting this isoform, researchers aim to reprogram tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype and to inhibit the recruitment of myeloid-derived suppressor cells (MDSCs), thereby unleashing the full potential of the host's anti-cancer immunity.[2]
Two small molecule inhibitors, AS-605240 and IPI-549 (eganelisib), have been instrumental in these research endeavors. While both effectively target PI3Kγ, they possess distinct biochemical and pharmacological profiles that can significantly impact experimental outcomes and their translational potential. This guide provides an in-depth, objective comparison of AS-605240 and IPI-549, supported by experimental data, to empower researchers in making an informed decision for their specific tumor immunology research needs.
The Central Role of PI3K-gamma in Tumor-Associated Myeloid Cells
The rationale for targeting PI3Kγ in cancer immunotherapy is rooted in its function as a key signaling node in myeloid cells, which are often co-opted by tumors to create an immunosuppressive shield. Upon activation by G-protein coupled receptors (GPCRs) in response to chemokines and other stimuli within the TME, PI3Kγ catalyzes the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger, in turn, activates downstream effectors such as AKT, leading to a cascade of events that promote the survival, proliferation, and immunosuppressive functions of myeloid cells.[3]
By inhibiting PI3Kγ, both AS-605240 and IPI-549 aim to disrupt this signaling axis, thereby altering the composition and function of the myeloid infiltrate within the tumor.
Figure 1: Simplified PI3K-gamma signaling pathway in myeloid cells and the points of intervention for AS-605240 and IPI-549.
Key Differences at a Glance: AS-605240 vs. IPI-549
| Feature | AS-605240 | IPI-549 (Eganelisib) |
| Primary Target | PI3Kγ | PI3Kγ |
| Biochemical IC50 (PI3Kγ) | ~8 nM[4] | ~16 nM[5] |
| Cellular IC50 (PI3Kγ) | ~90 nM (pAKT in RAW264.7)[4] | ~1.2 nM (pAKT in RAW 264.7)[3] |
| Selectivity Profile | High selectivity for PI3Kγ over β and δ isoforms, with moderate selectivity over the α isoform.[4] | Very high selectivity for PI3Kγ over all other Class I isoforms (>100-fold).[3] |
| Clinical Development | Primarily a preclinical research tool. | Advanced to Phase 1 and 2 clinical trials, both as a monotherapy and in combination with other agents.[6][7] |
| Oral Bioavailability | Orally active in animal models.[4] | Excellent oral bioavailability in multiple species, including humans.[5] |
In-Depth Comparison: Mechanism, Selectivity, and Potency
While both compounds are potent inhibitors of PI3Kγ, a closer look at their selectivity profiles reveals important distinctions for the discerning researcher.
AS-605240 is a highly potent inhibitor of PI3Kγ with a biochemical IC50 of approximately 8 nM.[4] Its selectivity is a key consideration. While it demonstrates over 30-fold selectivity for PI3Kγ compared to the β and δ isoforms, its selectivity over the α isoform is more modest, at approximately 7.5-fold.[4] This is a critical point, as off-target inhibition of PI3Kα, a ubiquitously expressed isoform involved in fundamental cellular processes, could lead to broader biological effects and potential toxicities in in vivo studies.
IPI-549 (Eganelisib) , on the other hand, was specifically designed for high selectivity. It exhibits a biochemical IC50 for PI3Kγ of around 16 nM.[5] However, its key advantage lies in its exceptional selectivity, with over 100-fold greater potency against PI3Kγ compared to other Class I isoforms (α, β, and δ).[3] In cellular assays, IPI-549 demonstrates a remarkable PI3Kγ IC50 of 1.2 nM, showcasing its potent activity within a biological context.[3] This high degree of selectivity minimizes the potential for confounding off-target effects, making it a more precise tool for dissecting the specific role of PI3Kγ in tumor immunology.
Table 1: Comparative In Vitro Potency (IC50 values in nM)
| Inhibitor | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ |
| AS-605240 | ~60[4] | ~270[4] | ~300[4] | ~8[4] |
| IPI-549 | ~3200[5] | ~3500[5] | >8400[5] | ~16[5] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from manufacturer and literature sources for comparative purposes.
Experimental Data & Performance
The true measure of these inhibitors lies in their performance in relevant experimental models. Both AS-605240 and IPI-549 have demonstrated efficacy in modulating the tumor microenvironment and inhibiting tumor growth in preclinical studies.
AS-605240 in Preclinical Models:
-
Anti-inflammatory and Immunomodulatory Effects: AS-605240 has been shown to reduce the numbers of macrophages, neutrophils, and lymphocytes in inflammatory models.[4] It also suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[4] In models of autoimmune diabetes, AS-605240 suppressed autoreactive T cells while increasing regulatory T cells (Tregs).[8]
-
Anti-tumor Activity: In combination with doxorubicin, AS-605240 has been shown to synergistically reduce the recruitment of pro-tumoral macrophages in breast cancer models.[9]
IPI-549 in Preclinical and Clinical Settings:
-
Reprogramming the Tumor Microenvironment: IPI-549 has been extensively documented to shift the TME from an immunosuppressive to an immune-active state. It achieves this by decreasing the population of tumor-associated immune-suppressive myeloid cells and M2 macrophages.[1][10] Concurrently, it increases the infiltration of anti-tumor CD8+ T-cells.[1]
-
In Vivo Tumor Growth Inhibition: As a single agent, IPI-549 has demonstrated dose-dependent anti-tumor activity in multiple murine solid tumor models, including lung, colon, and breast cancers.[1]
-
Synergy with Checkpoint Inhibitors: A significant body of preclinical evidence supports the combination of IPI-549 with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4). This combination has shown to result in greater tumor growth inhibition and, in some cases, complete tumor regression, suggesting a synergistic effect in overcoming immune resistance.[11][12]
-
Clinical Translation: The promising preclinical data for IPI-549 has led to its advancement into clinical trials. Phase 1/1b studies have evaluated its safety and efficacy, both as a monotherapy and in combination with nivolumab (an anti-PD-1 antibody), in patients with advanced solid tumors.[7] These trials have provided early evidence of clinical activity and immune modulation in humans.[7]
Experimental Protocols: A Guide to Assessing PI3K-gamma Inhibitor Efficacy
To rigorously evaluate the effects of AS-605240 or IPI-549 in your research, a well-defined experimental plan is crucial. Below are detailed, step-by-step methodologies for key experiments.
Workflow for Assessing PI3Kγ Inhibitor Effects on the Tumor Microenvironment
Sources
- 1. Infinity Pharmaceuticals Inc. Expands Pipeline With Addition Of IPI-549, An Immuno-Oncology Development Candidate For The Treatment Of Solid Tumors - BioSpace [biospace.com]
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- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Immuno-oncology agent IPI-549 is a modulator of P-glycoprotein (P-gp, MDR1, ABCB1)-mediated multidrug resistance (MDR) in cancer: in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Preclinical Research: A Comparative Guide to the Reproducibility of AS-605240 in Different Mouse Strains
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical drug development, the translation of promising in vitro results to in vivo efficacy is a critical and often challenging step. The choice of animal model, particularly the genetic background of the mouse strain, can profoundly influence experimental outcomes, leading to variability and affecting the reproducibility of results. This guide provides a comprehensive comparison of the anticipated effects of AS-605240, a potent and selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ)[1][2][3], in two of the most commonly used inbred mouse strains: C57BL/6 and BALB/c.
As a senior application scientist, this guide is designed to move beyond a simple recitation of protocols. Instead, it aims to provide a deeper understanding of the "why" behind experimental choices, grounded in the fundamental immunological differences between these strains and the mechanistic role of PI3Kγ in health and disease. By understanding these nuances, researchers can design more robust experiments, better interpret their data, and enhance the predictive value of their preclinical studies.
The Central Role of PI3Kγ and the Importance of Genetic Context
PI3Kγ is a key signaling molecule predominantly expressed in leukocytes, where it plays a crucial role in a multitude of cellular processes including cell growth, proliferation, survival, and migration[4]. Its involvement in immune cell function has made it an attractive therapeutic target for a range of diseases, from inflammatory and autoimmune disorders to cancer[5][6]. AS-605240 has demonstrated efficacy in various murine models, including rheumatoid arthritis, autoimmune diabetes, and neuroblastoma[6][7][8].
However, the immune systems of different mouse strains are not identical. C57BL/6 and BALB/c mice exhibit distinct immunological profiles, which can significantly impact their response to immunomodulatory agents like AS-605240[9].
Understanding the fundamental immunological differences between C57BL/6 and BALB/c Mice
| Feature | C57BL/6 | BALB/c | Implication for AS-605240 Studies |
| Predominant T-helper (Th) Response | Th1-biased[9] | Th2-biased[9] | AS-605240's effect on T-cell mediated immunity may differ. In Th1-driven diseases, effects might be more pronounced in C57BL/6 mice. |
| Macrophage Polarization | Tendency towards M1 (pro-inflammatory) polarization[10] | Tendency towards M2 (anti-inflammatory/pro-fibrotic) polarization[11] | Given PI3Kγ's role in the M1-M2 switch[12], AS-605240 could have distinct effects on macrophage function and disease pathology in each strain. |
| Humoral vs. Cell-Mediated Immunity | Stronger cell-mediated immunity | Stronger humoral (antibody) response[9] | In antibody-mediated disease models, BALB/c might be a more suitable strain, and the impact of AS-605240 on B-cell function could be a key readout. |
| Natural Killer (NK) Cell Activity | Higher NK cell activity[8] | Lower NK cell activity | In cancer models where NK cells are important for tumor control, the baseline anti-tumor immunity in C57BL/6 mice may be higher, potentially synergizing with AS-605240. |
| Cytokine Profile | Higher production of IFN-γ and IL-12[9][13] | Higher production of IL-4 and IL-10[14][15] | The baseline inflammatory milieu will differ, which could influence the anti-inflammatory efficacy of AS-605240. |
In Vivo Disease Models: A Comparative Perspective
The following sections detail experimental approaches in relevant disease models, highlighting potential strain-dependent differences in the response to AS-605240.
Inflammatory Arthritis
Collagen-induced arthritis (CIA) is a widely used model for rheumatoid arthritis. The susceptibility to CIA is heavily dependent on the mouse strain's MHC haplotype[16][17].
Experimental Workflow: Collagen-Induced Arthritis (CIA)
Caption: Workflow for a typical Collagen-Induced Arthritis (CIA) study.
Protocol: Collagen-Induced Arthritis (CIA)
-
Animals: 8-10 week old male DBA/1 (highly susceptible), C57BL/6 (less susceptible), or BALB/c (generally resistant) mice[16][17][18]. Note: For C57BL/6 mice, using chicken type II collagen and a higher concentration of Mycobacterium tuberculosis in the Complete Freund's Adjuvant (CFA) is often necessary to induce arthritis[18].
-
Primary Immunization (Day 0): Emulsify type II collagen (bovine for DBA/1, chicken for C57BL/6) in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail[19].
-
Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site on the tail[19].
-
Treatment: Upon the first signs of arthritis (typically around day 25-35), randomize mice into treatment groups. Administer AS-605240 (e.g., 50 mg/kg, orally, daily) or vehicle control[1].
-
Monitoring: Score the severity of arthritis in each paw daily based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity)[19].
-
Endpoint Analysis: At the termination of the study (e.g., day 42-56), collect paws for histological analysis of inflammation, cartilage damage, and bone erosion. Serum can be collected for cytokine and antibody analysis.
Expected Outcomes and Strain-Dependent Variations:
| Mouse Strain | Expected CIA Severity (Vehicle) | Predicted Response to AS-605240 | Rationale for Predicted Response |
| DBA/1 | High incidence and severity[17] | Strong therapeutic effect | The robust inflammatory response, driven by both cellular and humoral immunity, provides a large window for observing the anti-inflammatory effects of PI3Kγ inhibition. |
| C57BL/6 | Lower incidence and milder severity[17][18] | Moderate therapeutic effect | The Th1-dominant response may be effectively dampened by AS-605240's impact on macrophage and T-cell function. However, the milder disease may result in a smaller therapeutic window. |
| BALB/c | Generally resistant to CIA[18] | Not an ideal model for efficacy studies | The Th2 bias and resistance to CIA induction make this strain unsuitable for evaluating the therapeutic potential of AS-605240 in this specific model. |
Cancer Xenograft Models
The tumor microenvironment is increasingly recognized as a critical determinant of cancer progression and response to therapy. PI3Kγ plays a significant role in regulating the function of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which often promote tumor growth and suppress anti-tumor immunity[12][20].
Signaling Pathway: PI3Kγ in the Tumor Microenvironment
Caption: Role of PI3Kγ in promoting an immunosuppressive tumor microenvironment.
Protocol: Subcutaneous Tumor Xenograft Model
-
Cell Lines and Animals: Select a human cancer cell line with known PI3K pathway status. Use immunodeficient mice such as SCID (Severe Combined Immunodeficiency) or nude mice to prevent rejection of human cells[10][17]. The genetic background of the immunodeficient strain (e.g., NOD-scid, BALB/c nude) can still influence the innate immune response.
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells in a volume of 100-200 µL of a suitable medium (e.g., PBS or Matrigel) into the flank of the mice[21].
-
Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups. Administer AS-605240 or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule[17].
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint Analysis: When tumors in the control group reach a predetermined size, euthanize all animals. Excise tumors for weight measurement, histological analysis, and characterization of the immune infiltrate (e.g., by immunohistochemistry or flow cytometry for TAMs and MDSCs).
Expected Outcomes and Strain-Dependent Variations:
While xenograft models in immunodeficient mice lack a complete adaptive immune system, the innate immune components that remain can differ between strains and influence the tumor microenvironment.
| Immunodeficient Strain | Key Characteristics | Predicted Impact on AS-605240 Efficacy | | :--- | :--- | :--- | :--- | | BALB/c nude | T-cell deficient, but have B-cells and functional NK cells and macrophages[10]. | Moderate efficacy. The effect of AS-605240 will primarily be on the innate immune cells within the tumor microenvironment, such as TAMs. | | NOD-scid | T and B-cell deficient, impaired macrophage and NK cell function[10]. | Potentially higher efficacy if the primary mechanism is direct on tumor cells (if they express PI3Kγ). The reduced innate immunity may provide a "cleaner" system to study direct anti-tumor effects. | | SCID | T and B-cell deficient. Prone to "leakiness" (development of some functional lymphocytes)[10]. | Variable results. The potential for a variable host immune response could impact the reproducibility of studies. |
For syngeneic models (mouse tumor cells in immunocompetent mice), the choice between C57BL/6 and BALB/c would be critical. A tumor model in C57BL/6 mice, with their robust cell-mediated immunity, might show a more dramatic anti-tumor response to AS-605240 if the drug effectively re-polarizes macrophages to a pro-inflammatory (M1) state and enhances T-cell-mediated killing.
In Vitro Assays: Dissecting Cellular Mechanisms
In vitro assays are invaluable for dissecting the direct effects of AS-605240 on specific immune cell populations isolated from different mouse strains.
Macrophage Polarization Assay
Protocol: Bone Marrow-Derived Macrophage (BMDM) Polarization
-
Isolation of BMDMs: Euthanize C57BL/6 and BALB/c mice (6-12 weeks old). Flush the bone marrow from the femur and tibia with sterile PBS[16].
-
Differentiation: Culture the bone marrow cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF for 6-7 days to differentiate them into macrophages[16].
-
Polarization: Plate the differentiated macrophages and treat them as follows:
-
AS-605240 Treatment: Co-incubate the cells with various concentrations of AS-605240 during the polarization step.
-
Analysis: After 24-48 hours, analyze the macrophages for:
-
Gene expression: qPCR for M1 markers (e.g., Nos2, Tnf, Il1b) and M2 markers (e.g., Arg1, Mrc1, Il10).
-
Protein expression: Flow cytometry for surface markers (M1: CD80, CD86; M2: CD206, CD163) or ELISA for secreted cytokines[1].
-
Expected Outcomes and Strain-Dependent Variations:
-
Baseline Polarization: Unstimulated BMDMs from C57BL/6 mice may exhibit a higher basal expression of M1-associated genes compared to BALB/c mice[10].
-
Response to AS-605240: Given that PI3Kγ signaling can promote M2 polarization[12], AS-605240 is expected to inhibit M2 polarization and potentially enhance M1 polarization. This effect might be more pronounced in BALB/c-derived macrophages, which have a stronger intrinsic drive towards the M2 phenotype. Conversely, in C57BL/6-derived macrophages, AS-605240 might further amplify the M1 response.
T-Cell Activation and Proliferation Assay
Protocol: In Vitro T-Cell Stimulation
-
Isolation of T-cells: Isolate CD4+ or CD8+ T-cells from the spleens and lymph nodes of C57BL/6 and BALB/c mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Stimulation: Plate the purified T-cells in 96-well plates coated with anti-CD3 and anti-CD28 antibodies to provide activation signals.
-
AS-605240 Treatment: Add AS-605240 at various concentrations to the cultures.
-
Analysis:
-
Proliferation: After 48-72 hours, assess proliferation using assays such as [³H]-thymidine incorporation or CFSE dilution by flow cytometry.
-
Cytokine Production: Collect supernatants after 24-48 hours and measure cytokine levels (e.g., IFN-γ, IL-2 for Th1; IL-4, IL-5 for Th2) by ELISA or multiplex assay.
-
Activation Markers: After 24 hours, stain cells for activation markers like CD25 and CD69 and analyze by flow cytometry.
-
Expected Outcomes and Strain-Dependent Variations:
-
AS-605240 has been shown to suppress the proliferation and IFN-γ production of autoreactive CD4+ T-cells[19].
-
C57BL/6 T-cells: Expect a more significant reduction in IFN-γ production, given their natural inclination towards a Th1 response.
-
BALB/c T-cells: The effect on IL-4 and IL-5 production would be of greater interest. Inhibition of PI3Kγ might shift the balance away from the Th2 phenotype.
Concluding Remarks and Future Directions
The choice of mouse strain is a critical variable in preclinical studies involving immunomodulatory compounds like AS-605240. While C57BL/6 and BALB/c mice are both widely used, their inherent immunological differences can lead to significant variations in experimental outcomes.
-
For studying diseases with a strong cell-mediated, pro-inflammatory component, the C57BL/6 strain may be more appropriate and could exhibit a more robust response to the anti-inflammatory effects of AS-605240.
-
For diseases characterized by a Th2-dominant response, high antibody production, or allergic inflammation, the BALB/c strain would be the model of choice. In these contexts, AS-605240's ability to modulate the Th2 response would be under investigation.
It is imperative for researchers to not only select the appropriate strain for their disease model but also to clearly report the strain used in all publications to ensure transparency and aid in the interpretation and reproducibility of their findings. Direct, head-to-head comparative studies of AS-605240 in these strains across various disease models are currently limited and represent a significant area for future research. Such studies, coupled with detailed pharmacokinetic and pharmacodynamic analyses in each strain, would provide invaluable data to bridge the gap between preclinical findings and clinical translation.
By carefully considering the genetic and immunological context of the chosen animal model, the scientific community can move towards more predictive and reproducible preclinical research, ultimately accelerating the development of novel therapeutics like AS-605240.
References
- BALB/c vs C57BL/6 Mice: Key Differences for Research Models. (2025, June 10). [Source Not Available]
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A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice - Chondrex, Inc. Chondrex, Inc.[Link]
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Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice - AMSBIO. AMSBIO.[Link]
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Different Innate Immune Responses in BALB/c and C57BL/6 Strains following Corneal Transplantation. (2020, September 9). Karger Publishers.[Link]
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Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis. (2025, May 20). Bio-protocol.[Link]
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Mouse Collagen Antibody-Induced Arthritis (CAIA) Model. Charles River Laboratories.[Link]
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The role of PI3Kγ in the immune system: new insights and translational implications. (2023, November 1). PMC.[Link]
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Signalling by the phosphoinositide 3-kinase family in immune cells. (2015, July 28). PMC - NIH.[Link]
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Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis. PMC.[Link]
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Differential Outcome between BALB/c and C57BL/6 Mice after Escherichia coli O157:H7 Infection Is Associated with a Dissimilar Tolerance Mechanism. ASM Journals.[Link]
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A Preliminary Study in Immune Response of BALB/c and C57BL/6 Mice with a Locally Allergic Rhinitis Model. (2023, February 16). PubMed.[Link]
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A novel approach to single cell analysis to reveal intrinsic differences in immune marker expression in unstimulated macrophages from BALB/c and C57BL/6 mouse strains. (2022, May 29). bioRxiv.[Link]
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The Dynamic Duo of Scientific Research: C57BL/6 vs BALB/c. Creative Biolabs.[Link]
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PI3Kγ Activates Integrin α 4 and Promotes Immune Suppressive Myeloid Cell Polarization during Tumor Progression. (2017, October 31). AACR Journals.[Link]
-
Abstract 3650: PI3-kinase gamma controls the macrophage M1-M2 switch, thereby promoting tumor immunosuppression and progression. (2014, October 1). AACR Journals.[Link]
-
AS605240 suppressed in a dose-dependent manner the proliferation of... ResearchGate.[Link]
-
AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. (2023, April 27). PMC - NIH.[Link]
-
Effect of the PI3Kγ inhibitor AS-605240 (AS) on LPS-induced PMN... ResearchGate.[Link]
-
(PDF) Blockade of PI3K suppresses joint inflammation and damage in mouse models of rheumatoid arthritis. (2025, August 9). ResearchGate.[Link]
-
Phosphoinositide 3-kinase inhibitor AS605240 ameliorates streptozotocin-induced Alzheimer's disease like sporadic dementia in experimental rats. PMC.[Link]
-
AS-605240 Blunts Osteoporosis by Inhibition of Bone Resorption. (2023, April 27). Taylor & Francis.[Link]
-
Mouse Tumor Models. IITRI.[Link]
-
Genetic background determines susceptibility to experimental immune-mediated blepharoconjunctivitis: comparison of Balb/c and C57BL/6 mice. PubMed.[Link]
-
Comparison of the Response of Male BALB/c and C57BL/6 Mice in Behavioral Tasks to Evaluate Cognitive Function. MDPI.[Link]
-
Inhibition of PI3Kγ by AS605240 Protects tMCAO Mice by Attenuating Pro-Inflammatory Signaling and Cytokine Release in Reactive Astrocytes. (2019, September 1). PubMed.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
